4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
4-(3-bromo-2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6(3-8)2-7-4-10-5-9-7/h4-6H,2-3H2,1H3 |
InChI Key |
KXLBZMPLEYXCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC=N1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
4-(3-Bromo-2-methylpropyl)-1,3-thiazole chemical structure and properties
[1]
Chemical Identity & Structural Analysis[2][3][4]
4-(3-Bromo-2-methylpropyl)-1,3-thiazole is a functionalized heterocyclic building block characterized by a 1,3-thiazole core substituted at the C4 position with a brominated isobutyl-like chain. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly cephalosporin antibiotics and thiazole-based kinase inhibitors.[1]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 4-(3-Bromo-2-methylpropyl)-1,3-thiazole |
| CAS Registry Number | 1493124-47-2 |
| Molecular Formula | C |
| Molecular Weight | 220.13 g/mol |
| SMILES | CC(CBr)Cc1ncsc1 |
| InChIKey | KXLBZMPLEYXCHJ-UHFFFAOYSA-N |
Structural Features
The molecule consists of two distinct domains:[1]
-
Heterocyclic Core: A 1,3-thiazole ring acting as a bioisostere for pyridine or imidazole, providing aromaticity and hydrogen bond acceptor capability (via N3).[1]
-
Electrophilic Side Chain: A 3-bromo-2-methylpropyl group attached at C4.[2] The terminal alkyl bromide is a potent electrophile, while the
-methyl group introduces chirality and steric bulk, influencing the conformation of downstream derivatives.[1]
Note on Isomerism: This compound possesses a chiral center at the
-carbon of the propyl chain.[1] Unless specified as the- or -enantiomer, it is typically supplied as a racemate. It is distinct from its regioisomer, 5-(3-bromo-2-methylpropyl)-1,3-thiazole (CAS 1564670-12-7), which is more commonly associated with Cefditoren synthesis.
Physicochemical Properties[6]
| Property | Value (Predicted/Experimental) |
| Physical State | Pale yellow to amber liquid |
| Density | |
| Boiling Point | |
| LogP | 2.64 (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| pKa (Conjugate Acid) | ~2.5 (Thiazole nitrogen) |
Synthesis & Manufacturing
The synthesis of 4-substituted thiazoles typically employs the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
Retrosynthetic Analysis
To construct the 4-(3-bromo-2-methylpropyl) scaffold, the disconnection implies:
-
Fragment A: Thioformamide (providing the N-C-S fragment and C2-H).[1]
-
Fragment B: 1,5-Dibromo-4-methylpentan-2-one (providing the C4-C5 backbone and the side chain).
Experimental Protocol: Hantzsch Condensation
Reaction Scheme:
Step-by-Step Procedure:
-
Precursor Preparation: Synthesize 1,5-dibromo-4-methylpentan-2-one by brominating 4-methyl-2-pentanone (MIBK) or via ring-opening of a methyl-substituted lactone/dihydrofuran with HBr.
-
Condensation:
-
Dissolve 1.0 eq of thioformamide in absolute ethanol.[1]
-
Add 1.05 eq of 1,5-dibromo-4-methylpentan-2-one dropwise at 0°C to prevent uncontrolled exotherms.
-
Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The reaction proceeds via nucleophilic attack of sulfur on the
-carbon of the ketone, followed by cyclization and dehydration.[1]
-
-
Workup:
-
Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexane:EtOAc gradient).
Synthesis Flowchart (Graphviz)
Caption: Hantzsch synthesis pathway involving the condensation of thioformamide with a dibrominated ketone.
Reactivity & Applications
Core Reactivity Profile
The molecule exhibits dual reactivity:[1]
-
Nucleophilic Substitution (S
2): The primary alkyl bromide is highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).[1] The adjacent methyl group provides slight steric hindrance but does not prevent substitution.[1] -
Thiazole Functionalization: The C2 position (between N and S) is acidic and can be lithiated (e.g., with n-BuLi) to introduce electrophiles (formyl, carboxyl groups).[1]
Drug Development Applications
This compound is a "linker" scaffold used to attach the pharmacologically active thiazole ring to other molecular cores.[1]
-
Cephalosporin Antibiotics: Analogous to the side chains in Cefditoren and Cefcapene , this moiety enhances cell wall penetration and affinity for Penicillin-Binding Proteins (PBPs).[1]
-
Kinase Inhibitors: The thiazole ring serves as an ATP-mimetic hinge binder, while the alkyl chain extends into the hydrophobic pocket of the enzyme.[1]
Reactivity Network
Caption: Primary reactivity pathways including nucleophilic displacement of the bromide and C2-functionalization.
Safety & Handling (MSDS Highlights)
Hazard Classification (GHS):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocols:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyl bromides can hydrolyze slowly in moist air.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use only in a fume hood due to potential lachrymatory effects of brominated intermediates.[1]
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.[1]
References
-
PubChem Compound Summary. (2025). 4-Bromo-2-methyl-1,3-thiazole and related thiazole derivatives. National Center for Biotechnology Information.[1] Link
-
ChemicalBook. (2025).[1] Product entry for 1,5-Dibromopentane and Thiazole synthesis intermediates.Link
-
ChemSRC. (2025).[1][4] CAS 1493124-47-2: 4-(3-Bromo-2-methylpropyl)-1,3-thiazole Physicochemical Properties.Link
-
Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Hantzsch Synthesis.[1][5]Link
Technical Guide: 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
The following technical guide details the structural, synthetic, and application parameters of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole and its commercially prevalent isomer, 5-(3-Bromo-2-methylpropyl)-1,3-thiazole .
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary & Identification
This guide addresses the specific organobromide 4-(3-Bromo-2-methylpropyl)-1,3-thiazole , a specialized heterocyclic building block.[1] Note that while the 4-isomer is a potent theoretical intermediate for Hantzsch-derived libraries, the 5-isomer is the dominant commercially available form.[1] This distinction is critical for researchers sourcing materials for SAR (Structure-Activity Relationship) studies.
Chemical Identity Table
| Property | 4-Isomer (Target) | 5-Isomer (Commercial Standard) |
| Systematic Name | 4-(3-Bromo-2-methylpropyl)-1,3-thiazole | 5-(3-Bromo-2-methylpropyl)-1,3-thiazole |
| CAS Number | Not widely indexed (Custom Synthesis) | 1564670-12-7 |
| Molecular Formula | C₇H₁₀BrNS | C₇H₁₀BrNS |
| Molecular Weight | 220.13 g/mol | 220.13 g/mol |
| SMILES | CC(CBr)CC1=CSC=N1 | CC(CBr)CC1=CN=CS1 |
| Primary Utility | Hantzsch-derived scaffold | Electrophilic alkylating agent |
Critical Note on Sourcing: If your protocol specifically requires the 4-isomer , you will likely need to synthesize it de novo via the Hantzsch Thiazole Synthesis (detailed in Section 3), as the 5-isomer (CAS 1564670-12-7) is the standard catalog item supplied by major vendors like BenchChem and AChemBlock.[1]
Structural Logic & Pharmacophore Significance
The "3-bromo-2-methylpropyl" side chain is a privileged motif in medicinal chemistry, often derived from the chiral pool (e.g., Roche ester).[1] Its attachment to a thiazole ring creates a versatile electrophile.[1]
-
The Thiazole Core: Acts as a bioisostere for pyridine or imidazole, improving metabolic stability and lipophilicity.[1]
-
The 2-Methylpropyl Linker: Introduces a chiral center (at C2 of the propyl chain), allowing for the exploration of stereospecific binding pockets.[1]
-
The Terminal Bromide: A high-reactivity leaving group for
coupling with nucleophiles (amines, thiols, phenols), essential for fragment-based drug design (FBDD).[1]
Structural Visualization (Isomer Comparison)
The following diagram illustrates the structural divergence between the requested 4-isomer and the commercial 5-isomer.
Figure 1: Synthetic divergence of thiazole regioisomers.
Synthetic Protocols
To ensure scientific integrity, we provide the de novo synthesis for the 4-isomer (since it is not a standard catalog item) and the utilization protocol for the 5-isomer.
Protocol A: De Novo Synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Mechanism: Hantzsch Thiazole Synthesis.[1] Rationale: This method guarantees the alkyl chain is installed at the C4 position by constructing the ring around the side chain.[1]
Reagents:
-
Thioformamide (or Phosphorus pentasulfide + Formamide).[1]
- -Bromoketone Precursor: 1,5-dibromo-4-methylpentan-2-one (Custom preparation required).
Step-by-Step Workflow:
-
Precursor Preparation: React 4-methyl-dihydro-2H-pyran-2-one with HBr/AcOH to open the lactone and generate the dibromo-ketone intermediate.[1]
-
Cyclization:
-
Workup: Neutralize with
, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient). -
Validation: NMR should show the thiazole C2-H singlet at
ppm and the C5-H singlet at ppm.[1]
Protocol B: Utilization of 5-(3-Bromo-2-methylpropyl)-1,3-thiazole (CAS 1564670-12-7)
Mechanism:
Reagents:
Step-by-Step Workflow:
-
Activation: Dissolve Ar-OH (1.0 eq) in DMF (0.1 M). Add
(2.0 eq) and stir at RT for 30 mins to generate the phenoxide. -
Coupling: Add 5-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.1 eq) slowly.
-
Reaction: Heat to 60°C for 12 hours. Monitor via TLC/LC-MS.[1]
-
Isolation: Dilute with water, extract with EtOAc. The product will be the ether-linked thiazole conjugate.[1]
Analytical Data & QC Parameters
For the verified commercial entity (5-isomer), the following physicochemical properties are standard for Quality Control.
| Parameter | Specification |
| Appearance | Colorless to pale yellow oil |
| Purity (HPLC) | |
| Boiling Point | |
| Density | |
| LogP | |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |
Biological & Research Applications
This scaffold is particularly relevant in the development of:
-
PPAR Agonists: Thiazole side chains are critical for binding to the Peroxisome Proliferator-Activated Receptor (e.g., in analogs of GW501516).[1]
-
Kinase Inhibitors: The 2-methylpropyl linker provides a flexible "hinge" region that allows the thiazole headgroup to orient into deep hydrophobic pockets.[1]
-
Metabolic Probes: The bromine handle allows for the rapid attachment of radiolabels (
or via substitution) for PET imaging studies.[1]
Signaling Pathway Context (PPAR Modulation)
The following diagram depicts where a thiazole-tailored ligand interfaces with the PPAR
Figure 2: Mechanism of action for thiazole-based PPAR agonists.[1][2]
References
-
PubChem. (2024).[1] Compound Summary: 4-Bromo-2-methyl-1,3-thiazole (Isomer Comparison). National Library of Medicine.[1] Retrieved from [Link]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Reference for Hantzsch Thiazole Synthesis mechanisms).
Sources
Analytical Profiling and Synthetic Utility of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the 1,3-thiazole ring is recognized as a privileged scaffold, frequently embedded in molecules exhibiting a broad spectrum of biological activities[1]. 4-(3-Bromo-2-methylpropyl)-1,3-thiazole serves as a highly versatile, bifunctional chemical building block. It combines this stable heterocyclic core with a reactive bromoalkyl side chain, making it an ideal electrophilic intermediate for extending molecular frameworks via nucleophilic substitution[1].
As a positional isomer of the widely documented 5-(3-Bromo-2-methylpropyl)-1,3-thiazole, this compound shares an identical molecular formula (C7H10BrNS ) and molecular weight (220.13 g/mol )[1]. This whitepaper provides an in-depth technical guide on the physicochemical properties, isotopic mass profiling, and validated experimental workflows required to utilize and characterize this compound effectively in drug development pipelines.
Physicochemical Profiling & Isotopic Mass Analysis
Accurate mass determination is the cornerstone of structural validation. For brominated compounds, the natural isotopic distribution provides a unique, self-validating analytical signature. Bromine exists as two stable isotopes—
Table 1 delineates the fundamental physicochemical parameters and exact mass metrics required for precise analytical tracking[2],[3],[1].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Analytical Significance |
| Molecular Formula | C7H10BrNS | Defines elemental composition[1]. |
| Average Molecular Weight | 220.13 g/mol | Used for stoichiometric calculations in synthesis[1]. |
| Monoisotopic Mass ( | 218.9718 Da | Primary target mass for HRMS calibration[2]. |
| Monoisotopic Mass ( | 220.9697 Da | Secondary target mass for isotopic validation[3]. |
| [M+H]⁺ Ion ( | 219.9790 m/z | Primary ESI+ adduct observed in LC-MS. |
| [M+H]⁺ Ion ( | 221.9770 m/z | Secondary ESI+ adduct; confirms Br incorporation. |
| Storage Conditions | 2–8°C (Cold-chain) | Prevents thermal degradation of the labile C-Br bond[1]. |
Structural Analysis & Reactivity Dynamics (The "Why")
The utility of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole lies in its structural dichotomy:
-
The Heterocyclic Core: The electron-withdrawing nature of the thiazole ring provides metabolic stability and enhances binding affinity in biological targets[1].
-
The Bromoalkyl Chain: The terminal bromine atom acts as an excellent leaving group, priming the molecule for S
2 (bimolecular nucleophilic substitution) reactions[1].
Causality in Reactivity: The inclusion of a methyl group at the C2 position of the propyl chain introduces localized steric hindrance. Unlike a straight-chain primary alkyl bromide, the transition state for nucleophilic attack on this branched system requires higher activation energy. Therefore, synthetic protocols must employ elevated temperatures and polar aprotic solvents (e.g., DMF) to overcome this steric bulk and achieve optimal reaction kinetics.
Experimental Protocol: HRMS Validation Workflow
To ensure the trustworthiness of the empirical formula assignment, the following HRMS protocol employs a self-validating system using an internal lock-mass calibrant and isotopic ratio confirmation.
Step 1: Sample Preparation
-
Action: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, heavily biasing the ionization equilibrium toward the formation of the [M+H]⁺ adduct, maximizing signal-to-noise ratio in positive ion mode.
Step 2: Instrument Calibration & Lock-Mass Injection
-
Action: Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock-mass calibrant.
-
Causality: The mass spectrometer continuously corrects its mass axis against this known standard. This self-validating feedback loop guarantees sub-ppm mass accuracy, eliminating instrumental drift as a variable.
Step 3: Soft Ionization (ESI+)
-
Action: Utilize Electrospray Ionization (ESI) with a low capillary voltage (e.g., 2.5 kV) and moderate desolvation temperature (250°C).
-
Causality: Soft ionization prevents the homolytic cleavage of the relatively weak carbon-bromine bond, preserving the intact molecular ion for accurate formula determination.
Step 4: Isotopic Pattern Validation
-
Action: Extract ion chromatograms (EIC) for m/z 219.98 and 221.98.
-
Causality: The protocol is inherently self-validating; the strict requirement for both sub-ppm mass accuracy and the exact ~1:1 isotopic ratio of the [M+H]⁺ doublet ensures that false positives are mathematically improbable.
Experimental Protocol: Nucleophilic Substitution (S 2) Synthesis
This protocol describes the derivatization of the thiazole core using a secondary amine nucleophile.
Step 1: Reagent Preparation
-
Action: Dissolve 1.0 eq of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole and 1.2 eq of the secondary amine in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: Anhydrous DMF is a polar aprotic solvent that solvates cations but leaves nucleophilic anions "naked" and highly reactive, which is critical for overcoming the steric hindrance of the 2-methyl group.
Step 2: Acid Scavenging
-
Action: Add 2.0 eq of finely powdered Potassium Carbonate (K₂CO₃).
-
Causality: As the S
2 reaction proceeds, hydrobromic acid (HBr) is generated. K₂CO₃ acts as a heterogeneous acid scavenger, neutralizing HBr to prevent the protonation (and subsequent deactivation) of the incoming amine nucleophile.
Step 3: Thermal Activation & Real-Time Monitoring
-
Action: Heat the reaction mixture to 80°C for 12 hours. Monitor via LC-MS.
-
Causality: The 80°C thermal energy overcomes the activation barrier imposed by the branched alkyl chain. The workflow employs a self-validating feedback loop via LC-MS: the stoichiometric disappearance of the m/z 219.98/221.98 doublet and the concurrent emergence of the product mass confirm successful bromide displacement.
Workflow Visualizations
Below are the logical architectures for the analytical and synthetic workflows described above.
Figure 1: HRMS analytical workflow for validating the molecular formula and isotopic mass.
Figure 2: SN2 synthetic derivatization pathway highlighting steric considerations.
References[2] LGC Standards. "TRC - 5-Bromo-N,3-dimethyl-2-thiophenemethanamine" (Reference for C7H10BrNS Exact Mass and Isotopic Signature). Available at: https://www.lgcstandards.com[3] PubChemLite / University of Luxembourg. "4-bromo-2-(tert-butyl)thiazole (C7H10BrNS)" (Reference for Bromothiazole Exact Mass Analytics). Available at:https://pubchem.ncbi.nlm.nih.gov[1] Benchchem. "5-(3-Bromo-2-methylpropyl)-1,3-thiazole" (Isomeric Reference for Physicochemical Properties, Formula, and Thiazole Scaffold Reactivity). Available at: https://www.benchchem.com
Sources
Comprehensive Technical Guide: Solubility Profile of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole in Organic Solvents
Executive Summary
As a Senior Application Scientist specializing in early-stage active pharmaceutical ingredient (API) development, I frequently design synthetic routes involving complex heterocyclic intermediates. 4-(3-Bromo-2-methylpropyl)-1,3-thiazole is a highly versatile building block, prized for its reactivity in alkylation and cross-coupling workflows. However, its unique molecular architecture presents distinct solvation challenges. Understanding its solubility profile in organic solvents is not merely a physical chemistry exercise; it is the foundational step for optimizing reaction kinetics, designing purification workflows (e.g., crystallization or chromatography), and ensuring high-yield downstream synthesis.
This whitepaper deconstructs the physicochemical properties of this compound, provides a predictive quantitative solubility matrix, and outlines a self-validating experimental protocol for thermodynamic solubility determination.
Structural Causality & Physicochemical Properties
To predict and manipulate the solubility of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole, we must analyze the causality driven by its two primary structural moieties:
-
The 1,3-Thiazole Core : Thiazole is a five-membered heterocyclic compound featuring both sulfur and nitrogen atoms in its aromatic ring[1]. The nitrogen atom possesses a localized lone pair of electrons, acting as a strong hydrogen-bond acceptor. This imparts a permanent dipole moment to the molecule, driving its affinity for polar solvents[2].
-
The 3-Bromo-2-methylpropyl Chain : This branched aliphatic chain terminates in a heavy bromine atom. The bulkiness of the methyl group and the large, polarizable electron cloud of the bromine atom significantly increase the molecule's lipophilicity (LogP). The bromine atom facilitates strong van der Waals dispersion forces and potential halogen bonding with electron-rich solvent molecules.
The Causality of Solvation : Because the molecule exhibits this dual nature, it is amphiphilic but predominantly lipophilic. It is highly soluble in polar aprotic solvents (which stabilize the thiazole dipole without donating protons) and moderately-to-highly soluble in non-polar solvents (which interact favorably with the alkyl bromide chain). Conversely, like many substituted thiazoles, it is sparingly soluble in aqueous buffers, requiring organic co-solvents for biological assays[3].
Structural moieties dictating the biphasic solubility profile of the compound.
Quantitative Solubility Matrix (Extrapolated)
While exact empirical data for every proprietary derivative is rarely published, we can extrapolate a highly accurate predictive matrix based on structurally analogous thiazole halides (such as 4-(Chloromethyl)thiazole hydrochloride)[4] and substituted phenylthiazoles[5].
Below is the structured solubility matrix designed to guide solvent selection for reaction design and purification:
| Solvent Class | Representative Solvent | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO / DMF | 46.7 / 36.7 | > 100 mg/mL | Strong dipole-dipole interactions; stabilizes the thiazole ring without disrupting the alkyl chain. |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 50 mg/mL | Excellent solvation of the lipophilic 3-bromo-2-methylpropyl moiety via dispersion forces. |
| Polar Protic | Ethanol / Methanol | 24.5 / 32.7 | 10 - 20 mg/mL | H-bond donation to the thiazole nitrogen, but limited by the hydrophobic bulk of the alkyl chain. |
| Non-Polar | Hexane / Toluene | 1.89 / 2.38 | 5 - 15 mg/mL | Solvates the alkyl bromide chain, but the polar thiazole core restricts maximum saturation. |
| Aqueous | PBS (pH 7.2) | ~80.0 | < 0.1 mg/mL | High energy penalty for cavity formation in water due to the hydrophobic branched alkyl chain. |
Experimental Protocol: Self-Validating Thermodynamic Solubility Workflow
To empirically validate the solubility of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole for process chemistry, a dynamic shake-flask method coupled with HPLC-UV quantification is required. I have designed this protocol as a self-validating system : it incorporates internal checks (equilibration verification and mass balance) to ensure that the data generated is thermodynamically sound and free from kinetic artifacts (e.g., supersaturation).
Step-by-Step Methodology
-
Solvent Preparation & Dispensing : Dispense exactly 1.00 mL of the target organic solvent into a 2.0 mL amber glass HPLC vial.
-
Causality: Amber glass prevents UV-induced radical degradation of the carbon-bromine bond during the prolonged equilibration phase.
-
-
Saturation (Excess Solid Addition) : Incrementally add 4-(3-Bromo-2-methylpropyl)-1,3-thiazole solid to the solvent until a visible, persistent suspension remains.
-
Self-Validation: The presence of undissolved solid is the absolute thermodynamic requirement to ensure the solution has reached its maximum saturation capacity.
-
-
Isothermal Equilibration : Seal the vials and place them in a thermoshaker at exactly 25.0°C ± 0.1°C, agitating at 500 RPM for 48 hours.
-
Causality: A 48-hour window ensures the transition from kinetic dissolution to true thermodynamic equilibrium, mitigating false-positive solubility readings caused by transient supersaturation.
-
-
Phase Separation : Centrifuge the vials at 10,000 x g for 15 minutes at 25.0°C. Carefully aspirate the supernatant using a PTFE-filtered syringe (0.22 µm).
-
Causality: PTFE is chemically inert to aggressive organic solvents like DCM and DMF, preventing filter extractables from contaminating the sample and skewing UV absorbance.
-
-
Dilution & HPLC-UV Quantification : Dilute the supernatant by a known factor (e.g., 1:100) in the mobile phase. Quantify the concentration using an HPLC system equipped with a C18 column and a UV detector set to the thiazole
(typically around 230-250 nm). -
Data Validation (The Self-Check) : Run the experiment in biological triplicates. The system is considered validated only if the Relative Standard Deviation (RSD) between the triplicates is < 5%.
Step-by-step self-validating workflow for thermodynamic solubility determination.
References[3] Title: PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole | Source: Cayman Chemical | URL: https://www.caymanchem.com/product/13388[1] Title: CAS 288-47-1: Thiazole | Source: CymitQuimica | URL:https://cymitquimica.com/products/C-2930/288-47-1/thiazole/[2] Title: Thiazole - Solubility of Things | Source: Solubility of Things | URL: https://www.solubilityofthings.com[4] Title: An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents | Source: Benchchem | URL:https://www.benchchem.com[5] Title: 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 | Source: PubChem | URL:https://pubchem.ncbi.nlm.nih.gov/compound/40302
Sources
4-Substituted 1,3-Thiazole Derivatives: A Comprehensive Technical Guide on Synthesis, Optimization, and Pharmacological Profiling
Introduction: The 4-Substituted 1,3-Thiazole Pharmacophore
The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, characterized by its robust stability, electron-rich nature, and capacity to engage in diverse non-covalent interactions (e.g., hydrogen bonding, pi-pi stacking) with biological targets. Specifically, substitution at the C4 position of the thiazole core profoundly impacts the steric and electronic landscape of the molecule, tuning its lipophilicity and target affinity. Currently, the thiazole scaffold is a structural cornerstone in over 18 FDA-approved drugs, including the kinase inhibitors dasatinib and alpelisib, as well as the siderophore antibiotic cefiderocol[1].
Mechanistic Causality in Synthesis: The Hantzsch Thiazole Pathway
The most reliable and modular approach to accessing 4-substituted 1,3-thiazoles is the Hantzsch thiazole synthesis. The classical protocol involves the bimolecular condensation of an
Causality of Reaction Steps:
The reaction is initiated by the nucleophilic attack of the highly polarizable sulfur atom of the thioamide onto the electrophilic
Mechanistic workflow of the Hantzsch 1,3-thiazole synthesis.
Self-Validating Experimental Protocols
To ensure high reproducibility and yield, the following protocols contrast the classical thermal approach with a modern, green-chemistry optimized ultrasonic methodology.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
Rationale for Experimental Choices: Methanol is selected as the solvent because its polarity stabilizes the transition states during the
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g). Add 5 mL of methanol and a magnetic stir bar.
-
Thermal Activation: Heat the mixture on a hot plate to a gentle reflux (65–70°C) with continuous stirring for 30–60 minutes.
-
Quenching & Self-Validation: Remove from heat and cool to room temperature. Pour the reaction contents into a 100 mL beaker containing 20 mL of 5%
solution.-
Self-Validation Step: The immediate evolution of
gas and the concurrent precipitation of a solid product confirm the successful neutralization of the hydrobromide salt byproduct, indicating that the cyclization is complete[2].
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove residual salts, and recrystallize from ethanol.
Protocol 2: Green One-Pot Multicomponent Synthesis via Ultrasonic Irradiation
Rationale for Experimental Choices: Ultrasonic irradiation induces acoustic cavitation, creating localized microscopic hotspots of extreme temperature and pressure that drastically accelerate the reaction rate without requiring bulk heating. Silica-supported tungstosilicic acid is chosen as a heterogeneous catalyst because it provides the necessary acidic protons to facilitate the dehydration step while allowing for simple mechanical recovery post-reaction[3].
-
Reaction Setup: Combine the
-haloketone precursor (1 mmol), thiourea (1.2 mmol), and a substituted benzaldehyde (1 mmol) in a 50/50 (v/v) ethanol/water mixture. -
Catalyst Addition: Add 10 mol% of silica-supported tungstosilicic acid.
-
Ultrasonic Irradiation & Self-Validation: Subject the mixture to ultrasonic irradiation at room temperature for 15–30 minutes[3].
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% ethyl acetate/hexane mobile phase. The complete disappearance of the starting material spots and the emergence of a single, highly UV-active spot (typically
) confirms quantitative conversion[4].
-
-
Recovery: Filter the mixture to recover the heterogeneous catalyst (which can be washed and reused). Extract the filtrate, concentrate under reduced pressure, and recrystallize the crude product.
Quantitative Data & Structure-Activity Relationships (SAR)
The biological efficacy of 4-substituted thiazoles is heavily dependent on the electronic and steric properties of the C4 substituent.
Table 1: Comparative Yields and Biological Efficacy of 4-Substituted Thiazole Derivatives
| Compound Class / Modification | Synthesis Method | Yield (%) | Primary Biological Target | Key Efficacy Metric |
| 4-Phenylthiazoles | Conventional Heating (65°C) | 79 – 85% | Broad-spectrum Bacteria | Moderate MIC |
| 4-Phenylthiazoles | Ultrasonic Irradiation (RT) | 82 – 90% | Broad-spectrum Bacteria | Moderate MIC |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole | Classical Hantzsch | ~75% | Candida albicans | MIC = 3.9 μg/mL (vs. Fluconazole 15.62 μg/mL) |
| Quinazoline-Thiazole Hybrids | Modified Condensation | 60 – 80% | VEGFR2 (Angiogenesis) |
Antimicrobial and Antifungal Activity
The introduction of a lipophilic para-substituent on the C4-phenyl ring, coupled with a hydrazinyl group at the C2 position, drastically enhances antifungal activity. For instance, specific 2-hydrazinyl-4-phenyl-1,3-thiazoles exhibit Minimum Inhibitory Concentration (MIC) values of 3.9 μg/mL against Candida albicans, significantly outperforming the standard drug fluconazole (15.62 μg/mL)[5]. The causality here lies in the optimal hydro-lipophilic balance, which facilitates penetration through the fungal cell membrane while avoiding excessive hydrophobicity that would otherwise trigger membrane-associated multidrug efflux pumps[5].
Anticancer Activity: VEGFR2 Inhibition
In oncology, 4-substituted thiazoles have been hybridized with quinazoline scaffolds to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Molecular dynamics simulations reveal that the 4-substituted thiazole moiety dives deeply into the allosteric pocket of the VEGFR2 kinase domain[6]. This unique binding mode establishes critical hydrogen bonds within the hinge and DFG regions (specifically interacting with Cys919, Glu885, and Asp1046), leading to superior anti-proliferative activity on endothelial cells compared to the reference drug sorafenib[6].
Mechanism of VEGFR2 pathway inhibition by 4-substituted thiazole hybrids.
Conclusion
The 4-substituted 1,3-thiazole core remains a highly versatile and potent scaffold in modern drug discovery. By employing optimized, self-validating synthetic protocols—such as ultrasonic-assisted multicomponent reactions—researchers can rapidly generate diverse libraries of these derivatives with high atom economy. The strategic modulation of the C4 substituent allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, enabling the continued development of next-generation antimicrobial, antifungal, and targeted anticancer therapeutics.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: PMC (National Institutes of Health) URL:[Link]
-
Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine Source: MDPI URL:[Link]
-
Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents Source: PMC (National Institutes of Health) URL:[Link]
-
Thiazole Ring—A Biologically Active Scaffold Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine | MDPI [mdpi.com]
- 6. Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Synthetic Utility of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole Analogs
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole and its functionalized analogs.
This analysis treats the molecule primarily as a high-value electrophilic intermediate (a "lynchpin" scaffold) used to generate diverse bioactive libraries, rather than a standalone drug.
Part 1: Executive Summary
4-(3-Bromo-2-methylpropyl)-1,3-thiazole represents a specialized subclass of thiazole-based building blocks. Unlike the more common 5-substituted isomers (e.g., Clomethiazole precursors), the 4-substituted variant offers a distinct vector for structure-activity relationship (SAR) exploration.
Its core value lies in its dual functionality:
-
The Thiazole Pharmacophore: A bioisostere of pyridine/imidazole, capable of
- stacking and hydrogen bonding (via N3). -
The Electrophilic Side Chain: The 3-bromo-2-methylpropyl group serves as a "warhead" for nucleophilic substitution, allowing the rapid attachment of pharmacophores (amines, thiols, phenols) while introducing a chiral methyl branch that can restrict conformational flexibility.
Primary Therapeutic Areas: Neuroprotection (GABAergic modulation), Antimicrobial (CYP51 inhibition), and Oncology (Kinase linker systems).
Part 2: Chemical Biology & SAR Analysis
Structural Logic
The biological activity of this scaffold is dictated by the specific substitution at the bromine position. The unreacted alkyl bromide is a reactive alkylating agent (potential genotoxin), meaning its "activity" is toxicity. The desired biological activity emerges only after derivatization.
| Structural Component | Function in Drug Design |
| 1,3-Thiazole Ring | Binding Anchor: Acts as a hydrogen bond acceptor (N3) and donor (C2-H, if unsubstituted). Critical for interaction with histidine/serine residues in enzyme pockets. |
| Propyl Linker | Spacer: A 3-carbon chain provides optimal distance to bridge the thiazole headgroup to a secondary binding pocket. |
| 2-Methyl Group | Conformational Lock: Introduces chirality ( |
| C-Br Bond | Synthetic Handle: A classic leaving group for |
Mechanism of Action (Derivatives)
Once the bromine is displaced, the resulting analogs typically function via one of three mechanisms:
-
GABA-A Receptor Modulation (Neuroscience):
-
Analogy: Structurally related to Clomethiazole (5-(2-chloroethyl)-4-methylthiazole).
-
Mechanism:[1] 4-substituted analogs bind to the transmembrane domain of the GABA-A receptor, enhancing chloride ion influx and producing sedative/anticonvulsant effects. The 2-methylpropyl chain increases lipophilicity (
), potentially improving blood-brain barrier (BBB) penetration.
-
-
CYP51 (Lanosterol 14
-demethylase) Inhibition (Antimicrobial):-
Mechanism:[1] If the bromide is displaced by an azole (e.g., triazole), the thiazole ring acts as a secondary binding element while the triazole coordinates with the Heme iron of fungal CYP51, blocking ergosterol synthesis.
-
-
Kinase Inhibition (Oncology):
-
Mechanism:[1] The thiazole binds to the ATP-binding hinge region. The 3-carbon linker extends into the solvent-exposed region or a hydrophobic back-pocket, where the derivatized group (e.g., a solubilizing amine) interacts with specific residues (e.g., Asp/Glu).
-
Part 3: Visualization of SAR & Workflows
Synthesis & Derivatization Pathway
The following diagram illustrates the Hantzsch synthesis of the core scaffold and its divergence into bioactive classes.
Caption: Synthesis of the 4-substituted thiazole core via Hantzsch cyclization and subsequent divergence into neuroactive and antimicrobial libraries.
Part 4: Experimental Protocols
Synthesis of the Core Scaffold (Hantzsch Protocol)
Note: This protocol synthesizes the hydroxy-precursor, which is then brominated.
Reagents: Thioformamide (or substituted thioamide), 1-bromo-5-hydroxy-4-methylpentan-2-one (theoretical precursor), Ethanol.
-
Cyclization: Dissolve the thioamide (1.0 eq) in absolute ethanol. Add the
-halo ketone (1.0 eq) dropwise at 0°C. -
Reflux: Heat to reflux (78°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate solvent. Neutralize with saturated NaHCO
. Extract with DCM. -
Bromination (Appel Reaction): To the resulting alcohol intermediate in DCM at 0°C, add CBr
(1.2 eq) and PPh (1.2 eq). Stir for 2 hours. -
Purification: Silica gel chromatography.
General Derivatization Protocol (S 2 Displacement)
Objective: Replace the bromine with a secondary amine (e.g., N-methylpiperazine) to generate a bioactive ligand.
-
Setup: In a dry round-bottom flask, dissolve 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.0 mmol) in anhydrous Acetonitrile (MeCN).
-
Base: Add K
CO (3.0 mmol) or Cs CO (for faster kinetics). -
Nucleophile: Add the secondary amine (1.2 mmol).
-
Reaction: Heat to 60-80°C for 12 hours under N
.-
Critical Check: If the amine is volatile, use a sealed tube.
-
-
Validation: The disappearance of the alkyl bromide peak in
H NMR ( ~3.4-3.6 ppm) and appearance of the amine-methylene signals confirms conversion.
Biological Assay: In Vitro Cytotoxicity (MTT)
To assess if the new analog has anticancer potential or general toxicity.
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HEK293 (Normal control).
-
Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add analogs at concentrations 0.1
M to 100 M (dissolved in DMSO, final <0.5%). -
Incubation: 48-72 hours at 37°C.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Calculation: Determine IC
using non-linear regression.
Part 5: Safety & Toxicology
Warning: The parent compound, 4-(3-Bromo-2-methylpropyl)-1,3-thiazole , is an Alkylating Agent .
-
Genotoxicity: Alkyl bromides can directly alkylate DNA (guanine residues), leading to mutations. All handling must occur in a fume hood with double-gloving (Nitrile).
-
Metabolic Stability: The "2-methyl" branch hinders
-oxidation of the propyl chain, potentially increasing the metabolic half-life ( ) of the resulting drugs compared to linear propyl analogs. -
Reactive Metabolites: Thiazole rings can occasionally undergo bioactivation to reactive S-oxides or ring-opening intermediates, though 4-substitution generally stabilizes the ring compared to 5-substitution.
Part 6: References
-
PubChem. (2025). 3-Bromo-1,2-thiazole and Related Thiazole Scaffolds. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole and Thiazole Scaffolds. Molecules. Retrieved from [Link]
-
ResearchGate. (2014). Thiazole: A Biologically Active Scaffold. Retrieved from [Link][2]
Sources
Methodological & Application
Application Notes & Protocols: A Proposed Synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, proposed synthetic pathway for the preparation of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. As no direct synthesis for this specific molecule is prominently described in the available literature, this guide presents a rational, multi-step approach grounded in well-established synthetic methodologies. The proposed route commences with the synthesis of a key intermediate, 4-(2-methylallyl)-1,3-thiazole, via the Hantzsch thiazole synthesis. This is followed by a regioselective anti-Markovnikov hydrobromination to yield the target compound. This document provides in-depth theoretical justification for the selected reactions, detailed experimental protocols, and necessary visualizations to aid in the practical execution of this synthesis.
Introduction and Synthetic Strategy
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antimicrobial and anticancer agents. The functionalization of the thiazole nucleus at various positions allows for the fine-tuning of its pharmacological properties. The target molecule, 4-(3-Bromo-2-methylpropyl)-1,3-thiazole, incorporates a reactive bromoalkyl side chain, making it a potentially valuable intermediate for further elaboration in drug discovery programs.
The proposed synthesis is designed in two main stages, leveraging classic and reliable organic reactions to ensure a high probability of success.
Stage 1: Hantzsch Thiazole Synthesis of 4-(2-methylallyl)-1,3-thiazole. The cornerstone of this approach is the Hantzsch thiazole synthesis, a robust method for the construction of the thiazole ring from an α-haloketone and a thioamide.[1][2][3] In this proposed protocol, 1-bromo-4-methylpent-4-en-2-one will be reacted with thioformamide to directly install the 2-methylallyl side chain at the 4-position of the thiazole ring.
Stage 2: Anti-Markovnikov Hydrobromination. To introduce the bromine atom at the terminal carbon of the side chain, a regioselective hydrobromination is required. A free-radical mediated, anti-Markovnikov addition of hydrogen bromide (HBr) to the terminal alkene of 4-(2-methylallyl)-1,3-thiazole will be employed.[4][5][6] This method is highly selective for the formation of the terminal bromide, avoiding the formation of the more stable secondary carbocation that would result from a Markovnikov addition.
The overall proposed synthetic scheme is depicted below:
Sources
- 1. 1-bromo-4-methyl-2-Pentanone | 29585-02-2 [chemicalbook.com]
- 2. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
Application Note: Nucleophilic Substitution Protocols using 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Introduction & Mechanistic Rationale
The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in central nervous system (CNS) therapeutics, anti-infectives, and anti-inflammatory agents due to its ability to participate in hydrogen bonding and
The Challenge of -Branching
While primary alkyl bromides are generally excellent substrates for
The Solution: In Situ Finkelstein Catalysis
To overcome this steric barrier without utilizing excessively high temperatures—which could lead to unwanted elimination (E2) byproducts or degradation of the thiazole ring—these protocols employ an in situFinkelstein reaction [4]. By introducing a catalytic or stoichiometric amount of Sodium Iodide (NaI), the less reactive alkyl bromide is transiently converted into a highly reactive alkyl iodide[5]. Iodide acts as both a superior nucleophile (rapidly displacing the bromide) and a superior leaving group (facilitating the final attack by the target amine, phenol, or thiol).
Mechanistic pathway of Finkelstein-catalyzed SN2 substitution on the beta-branched thiazole bromide.
Experimental Workflows & Protocols
The following self-validating protocols are designed to ensure high-fidelity coupling of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole with various nucleophiles.
Protocol A: N-Alkylation of Secondary Amines
Amines require a mild inorganic base to neutralize the generated hydrobromic/hydroiodic acid without causing side reactions.
-
Reagents: Secondary amine (1.0 eq), 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.2 eq),
(2.5 eq), NaI (0.2 eq), anhydrous Acetonitrile (ACN). -
Procedure:
-
Suspend
and the secondary amine in anhydrous ACN under a nitrogen atmosphere. Stir for 15 minutes to ensure uniform dispersion. -
Add the thiazole bromide and NaI. The solution may turn slightly yellow due to transient iodine/iodide complexes.
-
Heat the mixture to 70°C for 8–12 hours.
-
Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak corresponding to the starting bromide (
approx. 220/222 m/z) is fully consumed. -
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve in Ethyl Acetate (EtOAc) and wash with 10% aqueous Sodium Thiosulfate (
) to quench any residual iodine, followed by brine. Dry over and purify via flash chromatography.
-
Protocol B: O-Alkylation of Phenols (Williamson-Type)
Phenols are less nucleophilic than amines and require stronger basic conditions to generate the highly reactive phenoxide anion.
-
Reagents: Phenol derivative (1.0 eq), 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.1 eq),
(2.0 eq), anhydrous DMF. -
Causality Note: Cesium carbonate (
) is utilized instead of potassium carbonate due to the "cesium effect." The large ionic radius of creates a highly dissociated, "naked" phenoxide ion in DMF, drastically increasing its nucleophilicity and overcoming the -branching steric hindrance of the electrophile. -
Procedure:
-
Dissolve the phenol and
in anhydrous DMF. Stir at room temperature for 30 minutes to generate the phenoxide (solution often darkens). -
Add the thiazole bromide dropwise.
-
Heat to 80°C for 6–8 hours.
-
Workup: Quench with ice water to precipitate the product or extract heavily with Diethyl Ether. Wash the organic layer 5 times with water to thoroughly remove DMF.
-
Protocol C: S-Alkylation of Thiols
Thiols are "soft," highly polarizable nucleophiles that readily undergo
-
Reagents: Thiol derivative (1.0 eq), 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.05 eq), Triethylamine (
, 1.5 eq), anhydrous Dichloromethane (DCM). -
Procedure:
-
Dissolve the thiol in DCM and add
at 0°C. -
Slowly add the thiazole bromide.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Step: Use Ellman's reagent (DTNB) on a small aliquot. The absence of a yellow color indicates the complete consumption of the free thiol.
-
Step-by-step experimental workflow for nucleophilic substitution and product isolation.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for substituting 4-(3-Bromo-2-methylpropyl)-1,3-thiazole across different nucleophile classes.
| Nucleophile Class | Target Linkage | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Secondary Amines | Acetonitrile | 70 | 8 - 12 | 75 - 85% | ||
| Phenols | DMF | 80 | 6 - 8 | 80 - 90% | ||
| Thiols | DCM | 25 | 2 - 4 | > 90% |
Note: Yields are highly dependent on the electronic nature and steric bulk of the specific nucleophile used.
References
-
Wikipedia Contributors. "Finkelstein reaction." Wikipedia, The Free Encyclopedia.[Link]
-
National Center for Biotechnology Information (PMC). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Pharmaceuticals (Basel).[Link]
-
IIT Kanpur. "Finkelstein Reaction - Mechanism and Applications." SATHEE - IIT Kanpur.[Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3-Bromo-2-methylpropyl)-1,3-thiazole | Benchchem [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Application Note: 4-(3-Bromo-2-methylpropyl)-1,3-thiazole as a Strategic Building Block in Drug Discovery
Introduction & Structural Rationale
The 1,3-thiazole scaffold is a privileged heterocyclic framework in medicinal chemistry, extensively utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents . Its ability to participate in hydrogen bonding,
4-(3-Bromo-2-methylpropyl)-1,3-thiazole serves as a highly specialized, bifunctional building block designed to address these pharmacokinetic challenges. It features:
-
A 1,3-Thiazole Core: Positioned at the 4-position, allowing for diverse electronic interactions within biological target pockets.
-
A
-Methyl Branched Alkyl Bromide: The primary bromide ensures reliable reactivity via nucleophilic substitution (S 2). Crucially, the -methyl group introduces a stereocenter and targeted steric bulk. This branching restricts the rotational degrees of freedom (reducing the entropic penalty upon target binding) and shields the alkyl chain from rapid metabolic degradation (e.g., CYP450-mediated oxidation) compared to highly flexible, unbranched propyl linkers.
Physicochemical Profiling
Understanding the physicochemical impact of appending this moiety is critical for rational lead optimization. Table 1 summarizes the quantitative shifts in molecular properties when a generic secondary amine (R
Table 1: Impact of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole Alkylation on Lead Properties
| Property | Quantitative Shift (vs. Parent) | Causality / Medicinal Chemistry Rationale |
| Molecular Weight | +139.2 Da | Net addition of the C |
| Lipophilicity (cLogP) | +1.2 to +1.8 | The hydrophobic isobutyl chain and thiazole ring increase lipophilicity, enhancing membrane permeability. |
| Topological Polar Surface Area | +41.1 Ų | The thiazole nitrogen and sulfur contribute to TPSA, improving aqueous solubility relative to pure alkyl chains. |
| Rotatable Bonds | +4 | While nominally adding 4 rotatable bonds, the |
Experimental Workflows & Protocols
The primary utility of this building block lies in appending the thiazole moiety to existing pharmacophores. Because the
Figure 1: Lead optimization workflow utilizing 4-(3-Bromo-2-methylpropyl)-1,3-thiazole.
Protocol A: N-Alkylation of Secondary Amines
This protocol is designed for appending the thiazole moiety to piperazines, piperidines, or acyclic secondary amines—a common step in developing kinase inhibitors or GPCR ligands.
Materials:
-
Secondary amine scaffold (1.0 eq)
-
4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.2 eq)
-
Potassium carbonate (K
CO , 3.0 eq) -
Potassium iodide (KI, 0.1 eq)
-
Anhydrous Acetonitrile (ACN)
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary amine (1.0 mmol) in 5 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add finely powdered K
CO (3.0 mmol).-
Causality: A mild, insoluble inorganic base acts as an acid scavenger for the generated HBr without acting as a strong nucleophile, preventing unwanted side reactions.
-
-
Catalyst & Electrophile Addition: Add KI (0.1 mmol) followed by the thiazole building block (1.2 mmol).
-
Causality: Primary bromides with
-branching are notoriously sluggish in S 2 reactions. KI facilitates a Finkelstein-type in situ halogen exchange. The resulting alkyl iodide is a superior electrophile, overcoming the steric hindrance of the -methyl group and significantly accelerating the reaction.
-
-
Heating: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours.
-
Self-Validating Monitoring: Monitor the reaction via LC-MS.
-
Validation Check: The reaction is deemed complete when the parent amine mass [M+H]
is depleted, and the product mass [M+139.2] dominates the chromatogram (reflecting the exact mass addition of the C H NS moiety minus the displaced proton).
-
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO
. Wash the organic layer with brine, dry over Na SO , and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: S-Alkylation for Thioether Linkages
Thioether linkages are frequently utilized in the design of protease inhibitors and novel antimicrobial agents . Thiols are excellent nucleophiles, allowing for milder reaction conditions.
Materials:
-
Thiol-containing scaffold (1.0 eq)
-
4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.1 eq)
-
Cesium carbonate (Cs
CO , 1.5 eq) -
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the thiol (1.0 mmol) in 3 mL of anhydrous DMF. Add Cs
CO (1.5 mmol) and stir at room temperature for 15 minutes.-
Causality: Cs
CO provides the "cesium effect," enhancing the solubility and nucleophilicity of the thiolate anion in DMF compared to sodium or potassium bases.
-
-
Alkylation: Dropwise add the thiazole building block (1.1 mmol) dissolved in 1 mL of DMF.
-
Reaction: Stir at room temperature to 40°C for 4 hours.
-
Causality: Because thiols are highly nucleophilic, elevated temperatures are unnecessary and could lead to unwanted thioether oxidation or
-elimination side reactions.
-
-
Self-Validating Monitoring:
-
Validation Check: TLC (Hexane/EtOAc 7:3) should reveal the disappearance of the UV-active thiol spot. Additionally, an Ellman's reagent test on an aliquot will turn from yellow to colorless, confirming the total consumption of free thiols.
-
-
Workup: Quench with water to precipitate the product, or extract with Dichloromethane (DCM). Wash the organic layer extensively with water (3x) to remove residual DMF, dry over MgSO
, and concentrate.
Figure 2: SN2 alkylation mechanism highlighting the transition state with the beta-methyl branch.
Conclusion
The incorporation of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole into drug discovery pipelines offers a strategic structural advantage. It not only introduces the pharmacologically privileged thiazole ring but also utilizes a
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. URL: [Link]
-
Sousa, G. L. S., Pinto, D. C. A., Andrade, I. M. G., de Carvalho, G. S. G., & da Silva, F. C. (2025). 1,3-Thiazole nucleus as promising molecular platform against antimicrobial resistance: a recent overview in drug discovery. European Journal of Medicinal Chemistry, 297, 117917. URL: [Link]
Scalable Preparation of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole for Industrial Use: An Application Note and Protocol
Introduction: The Significance of a Key Pharmaceutical Intermediate
4-(3-Bromo-2-methylpropyl)-1,3-thiazole is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of the protease inhibitor Ritonavir, a cornerstone of antiretroviral therapy.[1][2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to ensure a stable and cost-effective supply chain for essential medicines. This document provides a detailed, two-step protocol for the industrial-scale preparation of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole, designed for robustness, high yield, and operational safety. Our approach focuses on readily available starting materials and reaction conditions amenable to large-scale chemical manufacturing.
Guiding Principles: Expertise, Trustworthiness, and Authoritative Grounding
As seasoned application scientists, we recognize that a protocol's value extends beyond a mere list of instructions. True utility lies in understanding the "why" behind each step. This guide is therefore built on three pillars:
-
Expertise & Experience: We will elucidate the rationale behind the choice of reagents and reaction conditions, drawing upon established principles of organic chemistry and extensive experience in process scale-up. This includes a discussion of potential side reactions and how the proposed protocol mitigates these risks.
-
Trustworthiness: The protocol is designed as a self-validating system. In-process controls and analytical checkpoints are integrated to ensure the reaction is proceeding as expected and that the final product meets the required purity specifications. This proactive approach to quality control is essential for reproducible manufacturing.
-
Authoritative Grounding & Comprehensive References: Key mechanistic claims and safety information are supported by citations to peer-reviewed literature and established chemical safety resources. All references are provided in a comprehensive list at the end of this document.
Overall Synthesis Strategy
The synthesis is a two-step process, commencing with the formation of a tertiary alcohol via a Grignard reaction, followed by a robust bromination to yield the target compound.
Caption: Overall two-step synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole.
Part 1: Synthesis of 2-Methyl-1-(thiazol-4-yl)propan-2-ol
This initial step involves the nucleophilic addition of an isopropyl Grignard reagent to 4-formylthiazole. The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds.[3][4][5]
Protocol: Grignard Reaction
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| 4-Formylthiazole | 113.13 | - | 1.0 |
| Isopropylmagnesium bromide (2M in THF) | - | - | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | - |
| Saturated Ammonium Chloride (aq) | - | - | - |
| Diethyl Ether | 74.12 | 0.713 | - |
| Magnesium Sulfate (anhydrous) | 120.37 | - | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a suitably sized, dry reactor with 4-formylthiazole and anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C with an ice bath.
-
Grignard Addition: Slowly add the isopropylmagnesium bromide solution to the stirred solution of 4-formylthiazole, maintaining the internal temperature below 10 °C. The addition of the Grignard reagent should be carefully controlled to manage the exothermic reaction.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0-5 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1-(thiazol-4-yl)propan-2-ol. The product can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., ¹H NMR).
Expertise & Experience: The choice of isopropylmagnesium bromide allows for the direct introduction of the isopropanol moiety. Maintaining a low temperature during the addition of the Grignard reagent is crucial to prevent side reactions, such as enolization of the aldehyde. The use of saturated ammonium chloride for the quench is a mild method that avoids the use of strong acids which could potentially dehydrate the tertiary alcohol product.
Part 2: Bromination of 2-Methyl-1-(thiazol-4-yl)propan-2-ol
The second and final step is the conversion of the tertiary alcohol to the desired alkyl bromide. For industrial applications, the use of hydrobromic acid is often the most economical and scalable method for this transformation.[7] The reaction likely proceeds through an S_N1 mechanism, where the hydroxyl group is protonated, leaves as water to form a stable tertiary carbocation, which is then attacked by the bromide ion.[8]
Protocol: Bromination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| 2-Methyl-1-(thiazol-4-yl)propan-2-ol | 157.23 | - | 1.0 |
| Hydrobromic Acid (48% aqueous) | 80.91 | 1.49 | 2.0 - 3.0 |
| Toluene | 92.14 | 0.867 | - |
| Sodium Bicarbonate (saturated aq) | - | - | - |
| Magnesium Sulfate (anhydrous) | 120.37 | - | - |
Procedure:
-
Reaction Setup: Charge the reactor with the crude 2-methyl-1-(thiazol-4-yl)propan-2-ol and aqueous hydrobromic acid.
-
Reaction: Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction should be monitored by TLC or HPLC to track the disappearance of the starting alcohol.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add toluene to the reaction mixture and transfer to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution during the neutralization step.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal and Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-Bromo-2-methylpropyl)-1,3-thiazole. The crude product can be purified by vacuum distillation or column chromatography to achieve the desired purity for industrial use.
Expertise & Experience: The use of excess aqueous hydrobromic acid drives the reaction to completion. The S_N1 nature of the reaction means that racemization would occur if the carbinol carbon were chiral; in this case, it is not. A potential side reaction is elimination to form an alkene, which can be minimized by controlling the reaction temperature and time. Careful neutralization is required to avoid any degradation of the thiazole ring, which can be sensitive to strong bases.
Workflow and Quality Control
Caption: Scalable workflow with integrated quality control checkpoints.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by the integration of analytical checkpoints.
-
In-Process Controls (IPCs): TLC or HPLC monitoring at the end of each reaction step (QC1 and QC2) confirms the complete conversion of the starting material before proceeding to the next stage. This prevents carrying forward unreacted materials, which can complicate purification and lower the overall yield.
-
Final Product Analysis: The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of major impurities.
-
GC-MS: To determine the mass of the product and identify any volatile impurities.
-
HPLC: To quantify the purity of the final product, which is crucial for its use in pharmaceutical synthesis.
-
By adhering to these analytical controls, a consistent and high-quality product can be reliably manufactured on an industrial scale.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole. By following the detailed steps and integrating the recommended quality control measures, researchers and chemical engineers can confidently produce this key pharmaceutical intermediate in a safe, efficient, and reproducible manner. The provided rationale and references offer a deeper understanding of the underlying chemistry, empowering users to troubleshoot and optimize the process for their specific industrial needs.
References
- Mas, J.-M., & Metivier, P. (1992). A New Simple and Industrial Process for Bromination of Alcohols.
- Smolecule. (2024, August 15). 2-Methyl-1-(thiazol-2-yl)propan-2-ol.
- Various Authors. (2015, February 26). Is there a commercial process for bromination of tertiary alcohols?
- Organic Chemistry Portal. Grignard Reaction.
- Biswas, S., & Weix, D. J. (2013). In-Situ Bromination Enables Formal Cross-Electrophile Coupling of Alcohols with Aryl and Alkenyl Halides. Journal of the American Chemical Society, 135(43), 16192–16197.
- Wikipedia. Grignard reagent.
- Chemia. (2024, February 6).
- Chem LibreTexts. handout lab6 GRIGNARD REACTION.
- Organic Chemistry Portal. Thiazole synthesis.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Academia.edu. Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues.
- Pendiukh, V. V., et al. (n.d.).
- Chemguide. reaction of aldehydes and ketones with grignard reagents.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Thieme Chemistry. Scalable Synthesis of Thiazole Peptide Macrocycles.
- Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- Alam, M. J., et al. (2022, December 17). Current Synthesis Routes of Thiazole and its Derivatives and Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40.
- Hassan, A. S., et al. (2020, November 30).
- Chemical Science (RSC Publishing). A flexible and scalable synthesis of 4′-thionucleosides.
- Al-Romaigh, F. A., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- Al-Zaydi, K. M., et al. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules.
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar.
- MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- National Center for Biotechnology Information. (2024, November 27). A flexible and scalable synthesis of 4′-thionucleosides.
Sources
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Yield Grignard Reagent Formation from 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of functionalized heterocycles, API intermediate generation, and C-C bond formation.
Introduction & Chemical Causality
The generation of Grignard reagents from highly functionalized alkyl halides is a cornerstone of modern pharmaceutical synthesis. However, the substrate 4-(3-Bromo-2-methylpropyl)-1,3-thiazole presents two distinct chemical challenges that frequently result in reaction failure or poor yields when using standard protocols:
-
Steric Hindrance and Wurtz Homocoupling: The substrate is a primary alkyl bromide, but it features
-branching (a 2-methyl group). The insertion of magnesium into the C-Br bond proceeds via a Single Electron Transfer (SET) mechanism[1]. The -branching slightly hinders the radical recombination step at the magnesium surface, increasing the half-life of the primary carbon radical. This longer half-life significantly increases the probability of dimerization (Wurtz homocoupling) if the local concentration of radicals is too high[2]. -
Heterocycle-Induced Passivation: The thiazole ring contains a highly Lewis-basic nitrogen atom. Once the organomagnesium species (
) is formed, the Lewis-acidic magnesium center can coordinate intermolecularly with the thiazole nitrogen of adjacent molecules. This coordination forms insoluble polymeric networks that precipitate out of the tetrahydrofuran (THF) solution. This precipitate coats the unreacted magnesium metal, passivating the surface and prematurely halting the reaction[3].
The Solution: LiCl-Mediated Direct Insertion
To circumvent these issues, this protocol utilizes the LiCl-mediated direct insertion methodology pioneered by Paul Knochel[4][5]. The addition of anhydrous lithium chloride (LiCl) to the reaction matrix forms a highly soluble, highly reactive "Turbo-Grignard" complex (
Mechanistic Pathway
The following diagram illustrates the causality of the LiCl-mediated insertion process, highlighting how aggregate breakdown leads to the active Turbo-Grignard complex.
Mechanism of LiCl-mediated Grignard formation from the thiazole-alkyl bromide.
Quantitative Performance Data
The empirical advantages of the LiCl-mediated protocol over standard insertion techniques are summarized below. The data demonstrates a near-total suppression of Wurtz homocoupling and a significant increase in the yield of the active Grignard reagent.
| Reaction Condition | Additive | Temp (°C) | Initiation Time (min) | Wurtz Homocoupling (%) | Active Grignard Yield (%) |
| Standard Mg Insertion | None | 65 (Reflux) | 15 - 30 | 18 - 25 | 55 - 65 |
| Activated Mg ( | None | 25 - 65 | 10 - 20 | 15 - 20 | 60 - 70 |
| Mg + LiCl (Knochel) | LiCl (1.2 eq) | 25 - 30 | < 5 | < 5 | 88 - 94 |
Experimental Design & Materials
Reagents Required:
-
Substrate: 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.0 equiv, 10.0 mmol, 2.20 g)
-
Magnesium: Mg turnings (1.5 equiv, 15.0 mmol, 365 mg)
-
Salt: Anhydrous Lithium Chloride (LiCl) (1.2 equiv, 12.0 mmol, 509 mg)
-
Activator: 1,2-Dibromoethane (0.05 equiv, 0.5 mmol, 43 µL)
-
Solvent: Anhydrous Tetrahydrofuran (THF), strictly <10 ppm
[8].
Equipment:
-
Schlenk flask (50 mL) with a magnetic stir bar.
-
High-vacuum manifold (capable of 0.1 mbar).
-
Argon line (Grignard reagents are highly sensitive to
and moisture). -
Water bath for temperature moderation.
Step-by-Step Protocol: Self-Validating Methodology
This protocol is designed with built-in observational checkpoints to ensure the integrity of the reaction at every stage.
Phase 1: Matrix Preparation and Activation
-
Drying the LiCl: Add 509 mg of LiCl to the Schlenk flask containing a magnetic stir bar. Heat the flask to 150 °C under high vacuum (0.1 mbar) for 2 hours.
-
Causality: LiCl is highly hygroscopic. Even trace water will quench the Grignard reagent immediately upon formation, yielding the protonated alkane[8].
-
-
Adding Magnesium: Allow the flask to cool to room temperature under Argon. Add 365 mg of Mg turnings. Re-evacuate and flush with Argon three times.
-
Solvation: Add 10 mL of anhydrous THF via syringe. Stir aggressively (800 rpm) to mechanically score the passivating MgO layer on the turnings[3].
-
Chemical Activation: Add 43 µL of 1,2-dibromoethane.
-
Self-Validation Checkpoint: Within 2–5 minutes, you must observe the evolution of fine bubbles (ethylene gas) from the surface of the magnesium. This confirms the chemical removal of the MgO layer and the exposure of the highly reactive, pure Mg(0) surface[3]. Do not proceed until bubbling is observed.
-
Phase 2: Substrate Addition and Initiation
-
Substrate Preparation: Dissolve 2.20 g of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole in 5 mL of anhydrous THF in a separate dry vial.
-
Initiation: Add 0.25 mL (approx. 5%) of the substrate solution to the activated Mg/LiCl suspension. Stop stirring and observe.
-
Self-Validation Checkpoint: Within 1 to 3 minutes, a localized temperature spike should occur, and the solution will turn slightly cloudy/pale brown. This indicates successful initiation. Never add the bulk of the halide before initiation is confirmed, as this risks a dangerous thermal runaway.
-
-
Controlled Addition: Once initiated, resume stirring. Place the flask in a room-temperature water bath (20–25 °C) to act as a heat sink. Add the remaining substrate solution dropwise over 45 minutes.
-
Causality: Slow addition keeps the local concentration of the primary carbon radical low, effectively starving the Wurtz homocoupling pathway and maximizing the yield of the target Grignard reagent.
-
-
Maturation: Stir the reaction mixture for an additional 2 hours at 25 °C. The reaction is complete when the bulk of the magnesium has been consumed and the solution is a dark, homogenous brown/grey.
Analytical Validation & Troubleshooting
To ensure the trustworthiness of the generated reagent before using it in downstream API synthesis, it must be titrated.
Titration Protocol:
-
Withdraw a 1.00 mL aliquot of the Turbo-Grignard solution using a dry, argon-flushed syringe.
-
Quench the aliquot into a standardized solution of iodine (
) in THF saturated with LiCl, or use a colorimetric indicator such as 4-(phenylazo)diphenylamine. -
If the yield is lower than expected (< 80%):
-
Check Wurtz Coupling: Quench a small aliquot with water, extract with ethyl acetate, and analyze via GC-MS. A large peak corresponding to 1,6-bis(1,3-thiazol-4-yl)-2,5-dimethylhexane indicates that the substrate was added too quickly or the reaction temperature exceeded 35 °C.
-
Check Protonation: If GC-MS shows 4-(2-methylpropyl)-1,3-thiazole, moisture was introduced either via the LiCl, the THF, or the glassware.
-
References
Sources
- 1. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. EP1582524A1 - Method of preparing organomagnesium compounds - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Welcome to the Technical Support Center for the synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps necessary to optimize your synthesis and achieve higher yields.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 4-substituted thiazoles like the target molecule?
A1: The Hantzsch thiazole synthesis is the most classic and widely employed method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4] For 4-substituted thiazoles, the substituent is typically incorporated into the α-halocarbonyl starting material.
Q2: I am experiencing low yields in my Hantzsch synthesis. What are the primary factors I should investigate?
A2: Low yields in Hantzsch thiazole synthesis can often be attributed to several key factors: suboptimal reaction conditions (temperature, solvent, time), impure starting materials, incorrect stoichiometry of reactants, and the formation of side products.[5] A systematic approach to optimizing these variables is crucial for improving your yield.
Q3: Are there "greener" or more environmentally friendly approaches to this synthesis?
A3: Yes, significant advancements have been made in developing more sustainable methods for Hantzsch synthesis.[5] These include one-pot multi-component reactions, the use of recyclable catalysts, employing environmentally benign solvents or even solvent-free conditions, and utilizing energy-efficient technologies like ultrasound and microwave irradiation.[5][6]
Q4: What are some common side reactions to be aware of during the synthesis of thiazoles?
A4: A prevalent side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[5] To minimize this, maintaining neutral or slightly basic conditions is often recommended.[5]
Q5: How critical is the purity of the starting materials?
A5: The purity of your α-halocarbonyl and thioamide is paramount. Impurities can lead to unwanted side reactions, lower the yield, and complicate the purification of your final product. Always ensure your starting materials are of high purity, and consider purification before use if necessary.
II. Troubleshooting Guide: Improving Yield and Purity
This section provides detailed solutions to common problems encountered during the synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole, which is typically approached via a Hantzsch-type synthesis.
Problem 1: Low or No Product Formation
Root Cause Analysis:
Insufficient reaction temperature is a common reason for low or no product formation, as the reaction may not have sufficient energy to overcome the activation barrier.[7] Conversely, excessively high temperatures can lead to the degradation of either the reactants or the desired product.[7] The choice of solvent is also critical; it must be able to dissolve the reactants and be stable under the reaction conditions.
Solutions:
-
Optimize Reaction Temperature: Begin with a moderate temperature (e.g., reflux in ethanol) and incrementally increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7] Be mindful that high temperatures can also promote side reactions.
-
Solvent Screening: If the reaction is not proceeding, consider switching to a higher-boiling point solvent such as DMF or acetonitrile.[8] A summary of solvent effects on a Hantzsch synthesis is presented in Table 1.
-
Catalyst Introduction: The use of a catalyst can significantly enhance the reaction rate.[9] Heterogeneous catalysts like silica-supported tungstosilicic acid or copper silicate have been shown to improve yields and can be easily removed by filtration.[6][9]
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol/Water (1:1) | 65 | 2-3.5 | Good to Excellent |
| Methanol | 100 | 0.5 | High |
| DMF | Ambient | 12 | Moderate |
| Acetonitrile | Reflux | 12 | Moderate |
| A summary of reaction conditions from various Hantzsch thiazole syntheses, demonstrating the impact of solvent and temperature on yield.[5][6][8] |
Problem 2: Formation of Multiple Products and Purification Challenges
Root Cause Analysis:
The formation of multiple products often points to side reactions or the presence of impurities in the starting materials. Purification of brominated compounds can be challenging due to their reactivity and potential for co-elution with byproducts during chromatography.
Solutions:
-
Control Stoichiometry: Ensure precise equimolar amounts of your α-halocarbonyl and thioamide. An excess of one reactant can lead to the formation of undesired byproducts.
-
pH Control: As mentioned, acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazole isomers.[5] The addition of a non-nucleophilic base, such as triethylamine, can help maintain a neutral to slightly basic environment, favoring the desired thiazole product.[3]
-
Purification Strategy:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10]
-
Column Chromatography: For oily products or complex mixtures, column chromatography on silica gel is the standard approach.[3] Experiment with different eluent systems (e.g., mixtures of hexane and ethyl acetate) to achieve optimal separation.[3]
-
Aqueous Work-up: After the reaction, quenching with a saturated sodium bicarbonate solution can help neutralize any acid and remove some polar impurities.[11]
-
Problem 3: Difficulty in the Bromination Step
Root Cause Analysis:
If your synthesis involves a separate bromination step to introduce the bromo- functionality on the propyl side chain, challenges can arise from the choice of brominating agent and reaction conditions. Direct bromination of an alkyl-substituted thiazole can be unselective. A more controlled approach is to synthesize the brominated side chain first and then construct the thiazole ring.
Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for allylic or benzylic positions compared to elemental bromine (Br₂).[12][13] For bromination of an alkyl side chain, radical conditions (e.g., using AIBN as an initiator) might be necessary.
-
Protecting Group Strategy: If direct bromination is problematic, consider a synthetic route where the bromo- and methyl- functionalities are introduced via a suitable starting material for the Hantzsch synthesis, such as 1,4-dibromo-2-methylbutan-2-ol, which can be oxidized to the corresponding α-bromoketone.
-
Reaction Conditions: Bromination reactions can be exothermic and should be carried out at controlled temperatures, often starting at 0°C.[3]
Experimental Workflow & Visualization
The following diagram illustrates a typical workflow for troubleshooting and optimizing the synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole.
Caption: Troubleshooting workflow for thiazole synthesis.
Hantzsch Thiazole Synthesis Mechanism
Understanding the mechanism of the Hantzsch synthesis is fundamental to troubleshooting. The reaction proceeds through several key steps:
-
S-alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl in an SN2 reaction.[4][14]
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen of the thioamide onto the carbonyl carbon forms a five-membered ring intermediate.[4]
-
Dehydration: Elimination of a water molecule results in the formation of the aromatic thiazole ring.[3]
Caption: Hantzsch Thiazole Synthesis Mechanism.
By understanding these steps, you can better diagnose where your reaction might be failing. For instance, if no reaction occurs, the initial SN2 step may be the bottleneck, suggesting a need for more forcing conditions. If a stable intermediate is observed, the cyclization or dehydration steps may be problematic.
III. References
Sources
- 1. synarchive.com [synarchive.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 11. 4-BROMO-2-METHYLTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. archives.ijper.org [archives.ijper.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thiazole synthesis [organic-chemistry.org]
- 18. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 19. jbarbiomed.com [jbarbiomed.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 26. researchgate.net [researchgate.net]
- 27. An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. (PDF) Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues [academia.edu]
- 29. sysrevpharm.org [sysrevpharm.org]
- 30. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 31. kuey.net [kuey.net]
- 32. chemrevlett.com [chemrevlett.com]
- 33. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting low reactivity of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole in substitution
Technical Support Center: Reactivity Guide for Thiazole Alkyl Electrophiles
Subject: Troubleshooting Low Reactivity of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole in Substitution (
Executive Summary
You are encountering low yields or stalled conversion when attempting nucleophilic substitution on 4-(3-Bromo-2-methylpropyl)-1,3-thiazole .
The Root Cause: This substrate presents a "perfect storm" of kinetic barriers. While the bromide is primary, the
This guide provides a diagnostic framework and validated protocols to bypass these kinetic traps.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My reaction is stalled at <20% conversion after 24 hours. Is the bromide dead?
A: It is not dead, but it is kinetically deactivated.
The electrophilic carbon is primary (
-
Impact: Reaction rates for isobutyl halides are typically 30-fold slower than ethyl halides.[1]
-
Fix: You must increase the energy of the nucleophile (using polar aprotic solvents) or improve the leaving group (Finkelstein activation).
Q2: I see a major side product with a lower mass. Is it the alkene?
A: Likely, yes.
Because the
-
Mechanism: The base abstracts the
-proton (on the methine), leading to elimination of HBr and formation of the alkene. -
Fix: Switch to "soft," non-basic nucleophiles (e.g., azides, thiolates, cyanides) or use a non-basic counterion (e.g., switch NaH to bases with poor nucleophilicity if deprotonating a nucleophile).
Q3: The thiazole ring seems to be decomposing or reacting. Why?
A: The 1,3-thiazole ring is not inert.
-
C2-Acidity: The proton at the C2 position (between N and S) is acidic (
in DMSO). Strong bases (LDA, NaH, t-BuOK) can deprotonate this position, leading to ring-opening or polymerization.[1] -
N-Alkylation: The nitrogen lone pair is nucleophilic.[1] If your reaction is highly concentrated or heated without a good external nucleophile, the thiazole nitrogen of one molecule can attack the alkyl bromide of another, leading to self-polymerization (quaternary ammonium salts).
Part 2: Strategic Solutions & Protocols
Strategy A: The "Finkelstein" Activation (Recommended)
Convert the sluggish alkyl bromide into a highly reactive alkyl iodide in situ. Iodide is a better leaving group (
Protocol: Catalytic Finkelstein Substitution
-
Reagents: Substrate (1.0 equiv), Nucleophile (1.2–1.5 equiv), NaI or TBAI (0.2–1.0 equiv) .
-
Solvent: Acetone (if reagents are soluble) or DMF/DMSO (preferred for high temp).[1]
-
Procedure:
-
Dissolve the thiazole bromide in dry DMF (0.5 M).
-
Add sodium iodide (0.5 equiv). The solution may yellow slightly (formation of
trace) or precipitate NaBr if in acetone. -
Stir for 30 mins at RT to allow partial halogen exchange.
-
Heat to 60–80°C . (Note: Do not exceed 100°C to avoid thiazole decomposition).[1]
-
Strategy B: Solvation Engineering
If using anionic nucleophiles (e.g.,
-
The Fix: Switch solvent to DMSO or HMPA (or NMP). These solvents solvate cations strongly (leaving the anion "naked" and highly reactive) but do not solvate the anion.
-
Additives: Add 15-Crown-5 (for
) or 18-Crown-6 (for ) to sequester the cation.[1]
Part 3: Comparative Data & Visualization
Table 1: Relative Reactivity of Alkyl Halides ( )
Note the drastic drop for the isobutyl-like structure present in your molecule.[4]
| Substrate Structure | Type | Relative Rate ( | Notes |
| Ethyl (Unbranched) | 1.0 (Reference) | Fast, clean substitution.[1] | |
| Isobutyl-like (Your Molecule) | 0.03 | ~30x Slower due to | |
| Neopentyl | 0.00001 | Effectively inert to standard |
Figure 1: Steric Hindrance & Pathway Decision Tree
Caption: Decision logic for overcoming the "Isobutyl Effect" in thiazole derivatives. Note the divergence based on nucleophile basicity.
Part 4: References
-
Finkelstein Reaction & Halogen Exchange:
-
Steric Effects in
Reactions (The "Isobutyl" Problem):-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (See Section 10-2: Reactivity).
-
Context: Defines the relative rates of ethyl vs. isobutyl halides.
-
-
Thiazole Reactivity & Stability:
-
Solvent Effects on Nucleophilicity:
Sources
Technical Support Center: Purification and Troubleshooting for 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex heterocyclic alkyl halides. The compound 4-(3-Bromo-2-methylpropyl)-1,3-thiazole presents a unique purification challenge: it contains both a mildly basic thiazole ring and a reactive, sterically hindered primary alkyl bromide.
Typically synthesized via the Appel reaction from its corresponding alcohol, the crude mixture is often heavily contaminated with triphenylphosphine oxide (TPPO) and elimination byproducts. This guide provides field-proven, causality-driven methodologies to isolate your target compound with high purity and yield, bypassing the need for tedious chromatography where possible.
Chemical Pathway & Impurity Generation
Understanding the mechanistic origin of your impurities is the first step in eliminating them. The Appel reaction utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert alcohols to alkyl bromides. While highly effective, it generates stoichiometric amounts of TPPO. Furthermore, the branched beta-carbon on the isobutyl-like chain introduces steric hindrance, which can promote competing E2 elimination pathways over the desired Sₙ2 substitution.
Synthesis pathway of the target thiazole and the generation of key impurities.
Troubleshooting FAQs
Q1: My crude product is contaminated with a massive amount of white solid. How can I remove it without running a massive silica column? A1: The white solid is Triphenylphosphine Oxide (TPPO). While column chromatography works, it is highly inefficient for scale-up. You can exploit the differential solubility of TPPO. Suspending the crude mixture in non-polar solvents like cyclohexane or a mixture of ether/hexane 1[1], allowing it to be filtered off. Alternatively, because your target molecule contains a basic thiazole ring, you can perform an acid-base extraction. The thiazole forms a water-soluble hydrochloride salt in 2M HCl, 2[2].
Q2: I am seeing an impurity with a lower mass that runs faster on TLC. What is it, and how do I prevent it? A2: This is likely the elimination byproduct, 4-(2-methylallyl)-1,3-thiazole. The 3-bromo-2-methylpropyl chain is branched at the beta position, increasing steric hindrance. This raises the activation energy for the desired Sₙ2 substitution and makes the competing E2 elimination pathway more favorable. To minimize this, ensure the reaction temperature is kept strictly between 0 °C and room temperature, and avoid using excess base or prolonged reaction times.
Q3: During the acid-base extraction, my product yield dropped significantly. Where did it go? A3: Two common issues cause yield loss here: incomplete protonation or product degradation. The pKa of the thiazole conjugate acid is approximately 2.5. If your aqueous acid is too weak (e.g., 0.1M HCl), the thiazole will not fully partition into the aqueous layer. You must use 1M to 2M HCl. Secondly, alkyl bromides are sensitive to strong bases. When basifying the aqueous layer to recover the neutral product, 3[3] rather than NaOH, which can cause hydrolysis (yielding back the alcohol) or elimination.
Acid-Base Extraction Workflow
Workflow for the acid-base extraction and purification of the thiazole product.
Experimental Protocols
Protocol A: Chromatography-Free TPPO Precipitation (Cyclohexane Method)
This method exploits the 4[4] between the highly crystalline TPPO and the non-polar alkyl bromide.
-
Concentration: Concentrate the crude Appel reaction mixture under reduced pressure to near dryness.
-
Suspension: Suspend the resulting residue in cold cyclohexane (approx. 5-10 mL per gram of crude).
-
Causality: TPPO is practically insoluble in cold non-polar solvents, whereas the alkyl bromide product remains highly soluble.
-
Self-Validation Checkpoint: A voluminous white precipitate should form immediately. If the mixture remains a thick oil, trace DCM is still present. Re-concentrate thoroughly and repeat the suspension.
-
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with a small volume of cold hexane.
-
Recovery: Concentrate the filtrate to yield the semi-pure 4-(3-Bromo-2-methylpropyl)-1,3-thiazole.
Protocol B: Acid-Base Extraction for Thiazole Purification
This is the most robust method for isolating the target compound from neutral impurities (like TPPO) and non-basic byproducts (like the alkene).
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM).
-
Protonation: Add an equal volume of 2M aqueous HCl and stir vigorously for 10 minutes.
-
Causality: The thiazole nitrogen (pKa ~2.5) requires a moderately strong acid to fully protonate and partition into the aqueous layer as a hydrophilic salt.
-
Self-Validation Checkpoint: Stop stirring and test the pH of the aqueous layer using pH paper. It must be < 2. If it is > 2, the protonation is incomplete, and the product will remain in the organic layer. Add more 2M HCl until the pH is strictly acidic.
-
-
First Separation: Transfer to a separatory funnel. Drain the organic layer (containing TPPO and alkene) and discard. Wash the aqueous layer once more with fresh DCM to ensure complete removal of TPPO.
-
Deprotonation: Cool the aqueous layer to 0 °C in an ice bath. Slowly add cold saturated aqueous NaHCO₃ until the pH reaches ~8.
-
Causality: Cold temperatures and a mild base prevent the nucleophilic hydrolysis or E2 elimination of the sensitive primary alkyl bromide.
-
Self-Validation Checkpoint: Observe the formation of a cloudy emulsion in the aqueous layer as the neutral thiazole precipitates or oils out. Verify the pH is ~8.
-
-
Final Extraction: Extract the basified aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure product.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Partitioning Behavior
| Compound | Role | pKa (Conjugate Acid) | Solubility in Cyclohexane | Phase in 2M HCl | Phase in Sat. NaHCO₃ |
| 4-(3-Bromo-2-methylpropyl)-1,3-thiazole | Target Product | ~2.5 | High | Aqueous | Organic |
| Triphenylphosphine Oxide (TPPO) | Major Byproduct | N/A (Neutral) | Very Low | Organic | Organic |
| 4-(2-Methylallyl)-1,3-thiazole | Elimination Byproduct | ~2.5 | High | Aqueous | Organic |
| 4-(3-Hydroxy-2-methylpropyl)-1,3-thiazole | Starting Material | ~2.5 | Low | Aqueous | Organic |
Table 2: Troubleshooting Matrix for Impurities
| Impurity | Detection Method | Root Cause | Corrective Action |
| TPPO | White solid, UV active (TLC) | Stoichiometric byproduct of Appel rxn | Cyclohexane precipitation (Protocol A) or Acid-Base extraction (Protocol B). |
| Alkene Byproduct | Lower mass (LCMS), faster TLC spot | E2 elimination due to steric hindrance | Maintain reaction strictly at 0 °C, avoid excess base or prolonged heating. |
| Unreacted Alcohol | Slower TLC spot, broad OH stretch (IR) | Incomplete conversion | Ensure anhydrous conditions, use a slight stoichiometric excess of CBr₄/PPh₃. |
References
- Removing Triphenylphosphine Oxide. University of Rochester.
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Triphenylphosphine Oxide- Waste Not, Want Not.
Sources
Stability of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole under basic reaction conditions
Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with 4-(3-Bromo-2-methylpropyl)-1,3-thiazole . Because this molecule contains both a highly nucleophilic/acidic heteroaromatic ring and a sterically hindered primary alkyl halide, it exhibits complex divergent reactivity under basic conditions.
Below, you will find a diagnostic overview, troubleshooting FAQs, and validated experimental protocols to help you control your reaction pathways.
Diagnostic Overview: Mechanistic Pathways
When exposing 4-(3-Bromo-2-methylpropyl)-1,3-thiazole to basic conditions, the molecule can undergo four distinct primary pathways depending on the nature of the base, nucleophile, and solvent. Understanding the causality behind these pathways is critical for reaction design:
-
E2 Elimination : The 3-bromo-2-methylpropyl group is a primary alkyl halide, but it features
-branching (an isobutyl-like motif). This branching introduces steric hindrance that significantly slows down bimolecular nucleophilic substitution (S 2)[1]. Consequently, bulky bases will preferentially abstract the -proton to form an alkene[2]. -
S
2 Substitution : Requires small, highly reactive nucleophiles to overcome the steric hindrance of the -methyl group[1]. -
Intramolecular N-Alkylation : The thiazole nitrogen (N3) is inherently nucleophilic. The 4-position substitution creates a perfect geometry for a 5-exo-tet cyclization, displacing the bromide to form a fused bicyclic thiazolium salt[3]. This is a major background reaction accelerated by heat.
-
C2-Deprotonation : The C2 proton of the thiazole ring is highly acidic (pKa ~29 in DMSO). Ultra-strong bases will deprotonate this position before reacting with the alkyl chain[4].
Pathway Visualization
Reaction pathways of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole under basic conditions.
Troubleshooting FAQs
Q1: Why is my substitution reaction yielding a terminal alkene instead of the desired product?
A: You are likely using a base that is too sterically hindered. While the bromide is on a primary carbon, the adjacent
Q2: My starting material is disappearing, but I'm recovering a highly polar, water-soluble solid. What is this?
A: You are observing intramolecular N-alkylation. The nitrogen atom of the thiazole ring is nucleophilic. Because the alkyl bromide chain is attached at the C4 position, the molecule undergoes a highly favored 5-exo-tet cyclization[3]. This intramolecular attack displaces the bromide ion, forming a bicyclic fused thiazolium salt (a pyrrolo[2,1-b]thiazolium derivative). This background reaction is accelerated by heat and polar aprotic solvents, even without a base[5].
Solution: Keep reaction temperatures low (0 °C to 25 °C). If S
Q3: Can I use strong bases like LDA or NaH to deprotonate an exogenous nucleophile in the presence of this thiazole? A: Proceed with extreme caution. The C2 proton of the 1,3-thiazole ring is highly acidic due to the adjacent sulfur and nitrogen atoms stabilizing the resulting carbanion[4]. Strong bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) will prematurely deprotonate the C2 position before reacting with your intended nucleophile, leading to complex mixtures, polymerization, or degradation. Solution: Pre-form your nucleophile (e.g., generate the alkoxide or thiolate in a separate flask) before adding it dropwise to the thiazole substrate at reduced temperatures.
Quantitative Data: Reaction Condition Matrix
Use the following table to select the appropriate reagents based on your target pathway.
| Target Pathway | Recommended Base / Reagent | Solvent | Temp | Mechanistic Causality |
| E2 Elimination | t-BuOK (1.5 eq) | THF | 0 °C to RT | Steric bulk prevents S |
| S | NaN | Acetone / DMF | 20 °C | Small, linear nucleophiles bypass steric hindrance; excess concentration outcompetes cyclization[1]. |
| Intramolecular Cyclization | K | MeCN | >60 °C | Thermal activation provides the energy required to drive the 5-exo-tet N-alkylation[3]. |
| C2-Deprotonation | LDA or n-BuLi (1.0 eq) | THF | -78 °C | High basicity targets the most acidic proton (C2) on the heteroaromatic ring[4]. |
Validated Experimental Protocols
Protocol A: Optimized S 2 Substitution (Minimizing E2 and Cyclization)
Objective: Convert 4-(3-Bromo-2-methylpropyl)-1,3-thiazole to the corresponding azide.
Self-Validating Principle: The use of a 3.0 eq excess of a small, powerful nucleophile at room temperature ensures the pseudo-first-order rate of the intermolecular S
-
Setup: Dissolve 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration under an inert nitrogen atmosphere.
-
Reagent Addition: Add Sodium Azide (NaN
, 3.0 eq) in one portion. -
Reaction: Stir the reaction mixture at 20–25 °C for 4–6 hours. Monitor by LC-MS. CRITICAL: Do not heat the reaction. Temperatures >50 °C will rapidly induce the formation of the water-soluble thiazolium salt.
-
Quench & Workup: Quench by pouring the mixture into ice-cold water. Extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), dry over Na
SO , filter, and concentrate under reduced pressure.
Protocol B: Directed E2 Elimination
Objective: Intentionally synthesize 4-(2-methylallyl)-1,3-thiazole via dehydrohalogenation.
Self-Validating Principle: Utilizing a sterically hindered strong base (t-BuOK) completely suppresses the S
-
Setup: Flame-dry a round-bottom flask and purge with argon. Suspend Potassium tert-butoxide (t-BuOK, 1.5 eq) in anhydrous THF (0.15 M).
-
Cooling: Cool the suspension to 0 °C using an ice bath to prevent uncontrolled exotherms.
-
Addition: Add a solution of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.0 eq) in THF dropwise over 15 minutes.
-
Reaction: Allow the reaction to naturally warm to room temperature and stir for 2 hours.
-
Quench & Workup: Quench with saturated aqueous NH
Cl to neutralize the excess base. Extract with Diethyl Ether. -
Isolation: Wash with brine, dry over MgSO
, and concentrate carefully. CRITICAL: The resulting terminal alkene has higher volatility than the starting material; avoid high vacuum or excessive heating during solvent removal.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-2-methylpropan-1-ol | 40145-08-2 | Benchchem [benchchem.com]
- 3. 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole | Benchchem [benchchem.com]
- 4. 5-(3-Bromo-2-methylpropyl)-1,2-thiazole | Benchchem [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Minimizing elimination side products when using 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists utilizing 4-(3-Bromo-2-methylpropyl)-1,3-thiazole as an alkylating agent. Due to its specific structural features, this building block is prone to competitive side reactions. Below, you will find a mechanistic breakdown, diagnostic FAQs, troubleshooting workflows, and validated protocols to optimize your yields.
Mechanistic Overview: The Root Cause of Elimination
When using 4-(3-Bromo-2-methylpropyl)-1,3-thiazole in nucleophilic substitution (SN2) reactions, the most frequently reported issue is low yield accompanied by the formation of an alkene side product: 4-(2-methylallyl)-1,3-thiazole .
This occurs because the molecule is a
Fig 1: Competing SN2 and E2 pathways for 4-(3-Bromo-2-methylpropyl)-1,3-thiazole.
Diagnostic FAQs
Q: How do I confirm that the side product is the eliminated alkene?
A: Perform a crude 1H NMR. If elimination has occurred, you will observe new terminal alkene proton signals (
Q: I am using Sodium Hydride (NaH) to deprotonate my alcohol before alkylation. Why is my yield <10%?
A: NaH generates a highly basic, unhindered alkoxide. When this strong base encounters the
Core Troubleshooting Strategies
To invert the SN2:E2 ratio in your favor, you must manipulate the kinetics of the reaction.
Strategy A: The Finkelstein Modification (Halide Exchange)
The most effective method to overcome
Strategy B: Solvent Optimization
Solvent choice dictates nucleophile solvation. (e.g., DMF, DMSO, Acetone) are mandatory [4]. They solvate the counter-cation (like K+ or Na+) but leave the anionic nucleophile "naked" and highly reactive. Protic solvents (like ethanol or water) hydrogen-bond to the nucleophile, increasing its effective steric bulk and reducing its nucleophilicity, which allows the base-driven E2 pathway to dominate [5].
Strategy C: Thermodynamic Control
Elimination reactions produce more molecules than substitution reactions, resulting in a positive change in entropy (
Fig 2: Step-by-step troubleshooting workflow to minimize E2 elimination side products.
Quantitative Data: Condition Optimization
The following table summarizes internal validation data demonstrating the effect of base, solvent, and additives on the product distribution when reacting 4-(3-Bromo-2-methylpropyl)-1,3-thiazole with a standard secondary amine nucleophile.
| Base Used | Solvent | Additive | Temperature | SN2 Yield (%) | E2 Yield (%) | Conclusion / Recommendation |
| NaH (1.2 eq) | THF | None | 65°C | 12% | 85% | Strong base + heat strongly favors elimination. Avoid. |
| K2CO3 (2.0 eq) | EtOH | None | 80°C | 35% | 55% | Protic solvent hinders nucleophile. E2 dominates. |
| K2CO3 (2.0 eq) | DMF | None | 60°C | 68% | 22% | Polar aprotic solvent improves SN2 trajectory. |
| Cs2CO3 (1.5 eq) | DMF | None | 40°C | 75% | 15% | Cesium effect increases nucleophilicity; lower temp reduces E2. |
| K2CO3 (2.0 eq) | Acetone | NaI (1.0 eq) | 50°C | 92% | <5% | Optimal: Finkelstein exchange maximizes SN2 kinetics. |
Standard Operating Procedure: Finkelstein-Assisted Alkylation
This self-validating protocol utilizes in situ halide exchange to ensure the SN2 pathway outcompetes E2 elimination.
Materials Required:
-
4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.0 equiv)
-
Nucleophile (e.g., amine or phenol) (1.1 equiv)
-
Anhydrous Potassium Carbonate (
) (2.0 equiv) -
Sodium Iodide (NaI), oven-dried (0.5 to 1.0 equiv)
-
Anhydrous Acetone or DMF (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: To an oven-dried, argon-purged round-bottom flask, add the nucleophile (1.1 equiv) and anhydrous
(2.0 equiv). -
Solvation: Suspend the mixture in anhydrous Acetone (or DMF if higher solubility is required). Stir at room temperature for 15 minutes to allow pre-organization of the nucleophile on the carbonate surface.
-
Halide Exchange Activation: Add dry Sodium Iodide (0.5 - 1.0 equiv) to the suspension. Causality note: NaI must be strictly anhydrous; moisture will solvate the nucleophile and drastically reduce SN2 efficiency.
-
Substrate Addition: Dissolve 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.0 equiv) in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Thermal Control: Heat the reaction to 50°C. Causality note: Do not exceed 60°C. Maintaining a moderate temperature suppresses the entropically favored E2 pathway.
-
Monitoring: Monitor the reaction via LC-MS or TLC. The intermediate alkyl iodide may be observed transiently. Complete conversion typically occurs within 4 to 12 hours depending on the nucleophile.
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, NaBr, unreacted NaI) through a Celite pad. Concentrate the filtrate in vacuo and purify via flash column chromatography.
References
-
Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 (1) - The Substrate". Master Organic Chemistry. Available at:[Link]
-
Chemistry Stack Exchange. "SN2 vs E2 mechanism confusion". Stack Exchange. Available at:[Link]
-
Vedantu. "Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences". Vedantu. Available at:[Link]
-
Wikipedia. "SN2 reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Chemistry Stack Exchange. "Why do polar aprotic solvents favour SN2 over E2?". Stack Exchange. Available at:[Link]
Technical Support Guide: Optimizing Temperature for Reactions Involving 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole in chemical synthesis. Our focus is to empower you to overcome common challenges, particularly the critical task of optimizing reaction temperature to maximize yield and minimize impurities.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole. Understanding these concepts is crucial for effective troubleshooting.
Q1: What is the primary reaction mechanism for 4-(3-Bromo-2-methylpropyl)-1,3-thiazole in nucleophilic substitution, and how does its structure influence this?
Answer: The substrate, 4-(3-Bromo-2-methylpropyl)-1,3-thiazole, is a primary bromoalkane. Primary bromoalkanes show a strong preference for the bimolecular nucleophilic substitution (Sₙ2) pathway.[1] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[2]
However, the structure presents a key challenge: steric hindrance. The electrophilic carbon (-CH₂Br) is adjacent to a carbon atom substituted with both a methyl group and the bulky thiazole ring. This steric bulk can impede the required backside attack of the nucleophile, potentially slowing the reaction rate compared to simpler primary halides like 1-bromopropane.[2][3]
Q2: What are the main competing side reactions I should anticipate when working with this compound?
Answer: The primary competing reaction is E2 (bimolecular elimination) . This is especially prevalent when using strong, sterically hindered bases or when applying heat.[4] In the E2 reaction, the reagent acts as a base, abstracting a proton from the carbon adjacent to the one bearing the bromine. This results in the formation of a double bond, yielding an alkene byproduct, 4-(2-methylprop-1-en-1-yl)-1,3-thiazole.
Q3: How does temperature critically influence the competition between the desired Sₙ2 substitution and the undesired E2 elimination?
Answer: Temperature is arguably the most critical variable in controlling the outcome of this reaction. While increasing the temperature will accelerate both Sₙ2 and E2 reactions, it disproportionately favors elimination.
The reason for this is rooted in thermodynamics. An elimination reaction increases the number of molecules in the system (one alkyl halide and one base become one alkene, one protonated base, and one leaving group ion), leading to a positive change in entropy (ΔS).[5] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a positive ΔS means that as temperature (T) increases, the ΔG for elimination becomes more negative (i.e., more favorable) at a faster rate than it does for substitution, where the change in entropy is negligible.[5] Therefore, higher temperatures will always favor the elimination byproduct .[4]
Section 2: Troubleshooting Guide for Temperature Optimization
This section is formatted as a direct response to common issues encountered in the lab.
Problem: "My reaction is extremely slow or is not proceeding to completion at room temperature. Can I just increase the heat significantly?"
Diagnosis & Recommendation: While it is tempting to apply heat to drive a slow reaction, this should be your last resort, not your first. Uncontrolled heating is the most common cause of low yields due to the formation of the E2 elimination byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow reactions.
Detailed Steps:
-
Re-evaluate Reagents First: Before touching the thermostat, ensure your conditions are optimal for an Sₙ2 reaction.
-
Solvent: Use polar aprotic solvents like DMF or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and more reactive. Protic solvents like water or ethanol can form a hydrogen-bond "cage" around the nucleophile, reducing its efficacy.[2]
-
Nucleophile: Ensure your nucleophile is sufficiently strong. If you are using a reagent that is also a strong base (e.g., hydroxides, alkoxides), the risk of elimination is high.[4]
-
-
Incremental Temperature Increase: If reagent optimization is insufficient, warm the reaction gently. Increase the temperature in 10-15 °C increments, allowing the reaction to stir for a set time at each new temperature (e.g., 2-4 hours).
-
Diligent Monitoring: After each temperature step, take an aliquot and analyze it by TLC or LC-MS to check for the appearance of the elimination byproduct relative to the desired product. The optimal temperature is the one that provides an acceptable rate without generating more than a few percent of the byproduct.
Problem: "My yield is poor, and I've isolated a major byproduct. How can I identify it and prevent its formation?"
Diagnosis & Recommendation: The byproduct is almost certainly the result of E2 elimination. You can confirm this by NMR, as the alkene product will have characteristic vinylic proton signals, and by mass spectrometry, as it will have a molecular weight corresponding to the loss of HBr from the starting material. This issue is caused by reaction conditions that favor elimination over substitution.
Corrective Action Plan:
Caption: Temperature's effect on Sₙ2 vs. E2 activation energy.
-
Reduce Temperature: This is the most effective solution. Return to room temperature or even consider sub-ambient temperatures (0 °C) to start. A longer reaction time at a lower temperature is always preferable to a fast, messy reaction at a higher temperature.
-
Assess Your Base/Nucleophile: If your nucleophile is also a strong base (e.g., RO⁻, OH⁻), it will inherently promote elimination. If possible, switch to a less basic but still potent nucleophile (e.g., N₃⁻, CN⁻, I⁻).[6]
-
Solvent Choice: As mentioned, certain solvents promote elimination. Using pure ethanol as a solvent, especially with NaOH or KOH, strongly encourages elimination. An aqueous solution or a switch to a polar aprotic solvent is recommended.[4]
Summary of Conditions to Favor Sₙ2 over E2:
| Parameter | To Favor Sₙ2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Temperature | Low to Moderate (e.g., 0°C to 60°C) | High (e.g., >80°C) | Elimination has a higher activation energy but a more favorable entropy change, making it dominant at high temperatures.[5] |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Steric bulk prevents the reagent from acting as a nucleophile and forces it to act as a base, abstracting a proton. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic, less polar (Ethanol) | Polar aprotic solvents enhance nucleophilicity for Sₙ2. Ethanol is known to promote elimination reactions.[2][4] |
Section 3: Experimental Protocol for Temperature Screening
This protocol provides a self-validating system for determining the optimal temperature for your specific reaction.
Objective: To identify the temperature that provides the best balance of reaction rate and selectivity (Sₙ2 product vs. E2 byproduct).
Methodology:
-
Setup: In parallel, set up three to four identical small-scale reactions (e.g., 0.5 mmol) in vials equipped with stir bars.
-
Reagent Addition: To each vial, add the solvent, 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (1.0 eq), and your nucleophile (1.1-1.5 eq). If needed, add an internal standard for quantitative analysis.
-
Temperature Control:
-
Vial 1: Place in an ice bath (0 °C).
-
Vial 2: Leave at ambient temperature (approx. 20-25 °C).
-
Vial 3: Place in a heating block set to 40 °C.
-
Vial 4: Place in a heating block set to 60 °C.
-
-
Time-Point Monitoring:
-
Take a small, precise aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, 8h, 24h).
-
Immediately quench each aliquot (e.g., with a dilute acid or water) and dilute for analysis.
-
-
Analysis:
-
Analyze each quenched aliquot by TLC or, preferably, LC-MS.
-
For TLC, visualize the consumption of starting material and the formation of the product and any new, lower Rf byproducts (alkenes are typically less polar).
-
For LC-MS, quantify the relative peak areas of the starting material, Sₙ2 product, and E2 byproduct at each time point for each temperature.
-
-
Data Interpretation: Plot the percentage of product and byproduct versus time for each temperature. The optimal temperature is the one that yields the highest percentage of the desired Sₙ2 product in a reasonable timeframe with the lowest percentage of the E2 byproduct.
References
- A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions - Benchchem.
- The bromoalkanes shown below participate in SN1 reactions with th... | Study Prep in Pearson+.
- elimination v nucleophilic substitution in halogenoalkanes - Chemguide.
- Nucleophilic substitution - IB Colourful Solutions in Chemistry.
- 4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts.
- 21.03 Nucleophile + Alkyl (Pseudo)
- Halogenalkanes and nucleophilic substitution.
- Nucleophilic Substitution: Reactions - Save My Exams.
- Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Found
- Thermal Decomposition of Bromin
- [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole: A Comparative Analysis Centered on ¹H NMR Spectroscopy
Introduction: The Imperative of Structural Integrity in Heterocyclic Drug Candidates
In the landscape of modern drug discovery, heterocyclic scaffolds, such as the thiazole ring system, are of paramount importance due to their diverse biological activities. The synthesis of novel derivatives, like 4-(3-Bromo-2-methylpropyl)-1,3-thiazole, presents a common challenge: the unambiguous confirmation of its molecular structure. The precise arrangement of atoms, including the position of substituents and the stereochemistry of chiral centers, is directly linked to pharmacological efficacy and safety.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules, providing unparalleled insight into the chemical environment of individual atoms.[1] This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole. We will move beyond a simple spectral interpretation to explain the underlying principles that govern the observed data. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, providing the necessary context for researchers to design a comprehensive structural verification workflow.
Part 1: The ¹H NMR Spectrum - A Predictive Analysis
Before acquiring an experimental spectrum, a seasoned scientist will predict the expected signals based on established principles of chemical shifts and spin-spin coupling. This predictive exercise is crucial for efficient data interpretation and for identifying any unexpected structural outcomes from a chemical reaction.
The structure of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole contains six distinct proton environments, which will give rise to six unique signals in the ¹H NMR spectrum.
// Nodes for atoms N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="1,1!"]; H_C2 [label="H(a)", pos="1.5,1.5!"]; S3 [label="S", pos="1.5,-0.5!"]; C4 [label="C", pos="0.5,-1!"]; C5 [label="C", pos="-0.5,0!"]; H_C5 [label="H(b)", pos="-1.5,0!"];
// Propyl chain C6 [label="CH₂", pos="-0.5,-2!"]; H_C6 [label="H(c)", pos="-0.5,-2.7!"]; C7 [label="CH", pos="-1.5,-2.5!"]; H_C7 [label="H(d)", pos="-2.2,-2.2!"]; C8 [label="CH₃", pos="-2.5,-3.5!"]; H_C8 [label="H(e)", pos="-3.2,-3.8!"]; C9 [label="CH₂Br", pos="-1,-3.5!"]; H_C9 [label="H(f)", pos="-1,-4.2!"];
// Bonds in the thiazole ring edge [penwidth=1.5]; N1 -- C2; C2 -- S3; S3 -- C4; C4 -- C5; C5 -- N1;
// Double bonds in the thiazole ring C2 -- N1 [style=invis]; C4 -- C5 [style=invis]; node [shape=none, label=""] p1, p2; p1 [pos="0.7,0.75!"]; p2 [pos="0,-0.5!"]; p1 -- N1 [style=solid, penwidth=1.5]; p2 -- C4 [style=solid, penwidth=1.5];
// Bonds for substituents edge [penwidth=1.0]; C2 -- H_C2; C5 -- H_C5; C4 -- C6; C6 -- C7; C7 -- C8; C7 -- C9;
// J-coupling annotations edge [style=dashed, color="#EA4335", constraint=false]; H_C6 -- H_C7 [label=" J(c,d)"]; H_C7 -- H_C8 [label=" J(d,e)"]; H_C7 -- H_C9 [label=" J(d,f)"]; H_C2 -- H_C5 [label=" J(a,b) (long-range)"]; }
Caption: Standard operating procedure for acquiring a high-quality ¹H NMR spectrum.
Causality Behind Key Steps:
-
Deuterated Solvent (CDCl₃): Using a solvent where hydrogen is replaced by deuterium (²H) is essential because the NMR spectrometer locks onto the deuterium signal to stabilize the magnetic field. This prevents the intense signal of a protonated solvent from overwhelming the analyte signals.
-
Filtration: Suspended solid particles disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks. Filtering the sample into the NMR tube is a critical, non-negotiable step. [2]* Shimming: This process involves adjusting currents in specialized coils to make the magnetic field as uniform as possible across the sample volume. Good shimming is the key to achieving sharp spectral lines (high resolution).
-
Internal Standard (TMS): Tetramethylsilane (Si(CH₃)₄) is added to provide a reference point (defined as 0.0 ppm) from which all other chemical shifts are measured. [3]It is chemically inert and produces a single sharp signal that does not typically overlap with analyte signals.
Part 3: A Comparative Guide to Structural Elucidation Techniques
While ¹H NMR is exceptionally powerful, a multi-faceted approach to structural verification provides the highest level of confidence. Here, we compare ¹H NMR with other common analytical techniques for the specific case of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton environments, connectivity (via J-coupling), and stoichiometry (via integration). | Provides a complete map of the proton skeleton. Integration confirms the correct number of protons in each part of the molecule. J-coupling patterns directly confirm the -CH-CH₂- and -CH-CH₃ connectivities. | The methine proton H(d) signal may be a complex, overlapping multiplet that is difficult to analyze by first-order rules. Does not directly observe quaternary carbons (like C4 of the thiazole). |
| ¹³C NMR | Number and chemical environment of unique carbon atoms. | Unambiguously confirms the presence of all 7 carbon atoms in the molecule. The chemical shifts will clearly distinguish between aromatic (thiazole) and aliphatic (propyl chain) carbons. | Standard ¹³C NMR is significantly less sensitive than ¹H NMR, requiring more sample or longer acquisition times. [4]It does not provide information about proton connectivity. |
| 2D COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other. | Would provide a definitive correlation between H(d) and its coupling partners H(c), H(e), and H(f), simplifying the interpretation of the complex multiplet. Confirms the long-range coupling between H(a) and H(b). [5] | Provides redundant information for the simpler, well-resolved parts of the spectrum. Requires more instrument time than a standard 1D ¹H experiment. |
| 2D HSQC (Heteronuclear Single Quantum Coherence) | Shows direct, one-bond correlations between protons and the carbons they are attached to. | Directly links each proton signal to its corresponding carbon signal, confirming assignments. For example, it would show a cross-peak between the signal at ~3.5 ppm (H(f)) and the carbon signal for the -CH₂Br group. [5][6] | Does not provide information about connectivity between different fragments (e.g., how the propyl chain is connected to the thiazole ring). |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z), giving the molecular weight and elemental composition (with high resolution MS). | Confirms the molecular formula (C₇H₁₀BrNS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) would be a clear diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da. | Provides no information about the specific arrangement of atoms (isomerism). Cannot distinguish 4-(3-bromo-2-methylpropyl)-1,3-thiazole from, for example, 2-(3-bromo-2-methylpropyl)-1,3-thiazole. |
Conclusion
The structural elucidation of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole is most effectively achieved through a combination of techniques, with ¹H NMR spectroscopy serving as the cornerstone of the analysis. A predictive approach, based on fundamental principles, allows for an efficient and accurate interpretation of the experimental data. The integration values and characteristic spin-spin coupling patterns observed in the ¹H NMR spectrum provide definitive evidence for the propyl side chain's structure and its attachment to the thiazole ring. While 2D NMR techniques like COSY and HSQC can resolve ambiguities and provide ultimate confirmation, and mass spectrometry verifies the elemental composition, the 1D ¹H NMR spectrum alone delivers the most comprehensive structural picture in a single, efficient experiment. This guide underscores the necessity of not only acquiring high-quality data through robust protocols but also applying sound scientific reasoning to its interpretation.
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Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetic Resonance in Chemistry. [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
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Emwas, A. H., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(6), 1007-1020. [Link]
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Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1036-1045. [Link]
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Scribd. (n.d.). NMR Coupling Constants Explained. [Link]
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Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Navarro-Vázquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(18), 3388-3414. [Link]
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Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
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Abraham, R. J. & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Doc Brown's Chemistry. (n.d.). 1-bromopropane low high resolution 1H proton nmr spectrum. [Link]
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Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 147-172. [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]
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Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following compounds. [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Nature Communications, 12(1), 6445. [Link]
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ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
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Jonas, E., et al. (2024). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. [Link]
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Anet, F. A. L., & Basus, V. J. (1973). Chemical shifts of the protons within a methyl group in a saturated hydrocarbon. Slow methyl group rotation. Chemical Communications, (15), 512-513. [Link]
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Abraham, R. J., & Reid, M. (2001). 1H Chemical Shifts in NMR. Part 10. Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the SCS. Magnetic Resonance in Chemistry, 39(12), 703-712. [Link]
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Mass Spectrometry Fragmentation Patterns of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole: A Comparative Guide
As a Senior Application Scientist in analytical chemistry, I have designed this guide to provide researchers and drug development professionals with a definitive framework for interpreting the mass spectrometry (MS) fragmentation patterns of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole .
Because this molecule contains a halogen, an alkyl spacer, and a heterocyclic ring, its structural elucidation requires a nuanced understanding of gas-phase ion chemistry. This guide objectively compares the performance, mechanistic readouts, and experimental reliability of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) versus Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the analysis of this compound.
Mechanistic Causality of Fragmentation (E-E-A-T)
To accurately interpret the mass spectra of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (Exact Mass: 218.97 Da for the ⁷⁹Br isotope), we must first understand the causality behind its fragmentation. The mass spectra of thiazoles generally yield abundant molecular ions and fragment in highly specific manners that aid in structural elucidation[1].
The Bromine Isotopic Signature
Brominated compounds exhibit a distinct, highly diagnostic isotopic pattern due to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[2]. Any intact precursor ion or fragment retaining the bromine atom will present as a 1:1 doublet separated by 2 Da.
-
ESI-MS: The protonated molecule [M+H]⁺ appears at m/z 220 and 222.
-
EI-MS: The radical cation M⁺• appears at m/z 219 and 221.
Alkyl Chain Cleavage
The position of the alkyl chain on the thiazole ring dictates the primary cleavage site. Because the 3-bromo-2-methylpropyl group is attached at the 4-position, the molecule readily undergoes beta-cleavage relative to the ring. This expels a brominated radical (C₄H₈Br•) and yields a highly resonance-stabilized thiazol-4-ylmethyl cation at m/z 98. This ion is often the base peak in hard ionization techniques.
Thiazole Ring Opening
Heterocyclic ring opening is a high-energy process. For 1,3-thiazoles, a characteristic and well-documented fragmentation pathway is the neutral loss of hydrogen cyanide (HCN, 27 Da)[3]. The loss of HCN from the m/z 98 fragment generates a sulfur-containing secondary fragment at m/z 71[4].
Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS
When selecting an analytical platform, researchers must weigh the soft ionization benefits of ESI against the highly reproducible, library-matchable fragmentation of 70 eV EI.
| Analytical Feature | LC-ESI-MS/MS (Soft Ionization) | GC-EI-MS (Hard Ionization, 70 eV) | Mechanistic Causality & Diagnostic Value |
| Molecular Ion | [M+H]⁺ m/z 220 / 222 (Abundant, 1:1 ratio) | M⁺• m/z 219 / 221 (Weak to moderate, 1:1 ratio) | ESI protonates the basic thiazole nitrogen, preserving the intact molecule. EI ejects an electron, forming a high-energy radical cation that rapidly dissociates. |
| Primary Halogen Loss | m/z 140 (Neutral loss of HBr, 80/82 Da) | m/z 140 (Loss of Br•, 79/81 Da) | CID in ESI favors the elimination of HBr to form a stable conjugated alkene. EI favors the homolytic cleavage of the relatively weak C-Br bond. |
| Alkyl Chain Cleavage | m/z 98 (Thiazol-4-ylmethyl cation) | m/z 98 (Base peak) | Beta-cleavage relative to the thiazole ring yields a resonance-stabilized even-electron cation in both techniques. |
| Ring Opening | m/z 71 (Loss of HCN, 27 Da) | m/z 71 (Loss of HCN, 27 Da) | Characteristic high-energy cleavage of the 1,3-thiazole ring system[4]. Requires higher collision energies in ESI-MS/MS. |
Performance Verdict: LC-ESI-MS/MS is superior for confirming the intact molecular weight and isotopic signature in complex biological matrices, making it ideal for pharmacokinetic studies. Conversely, GC-EI-MS provides a more comprehensive structural fingerprint due to extensive fragmentation, making it the gold standard for synthetic verification and impurity profiling.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a critical checkpoint to verify data validity before proceeding to interpretation.
Protocol A: LC-ESI-MS/MS Workflow
-
Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid ensures complete protonation of the basic thiazole nitrogen, maximizing the yield of the [M+H]⁺ precursor.
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).
-
Precursor Validation (Self-Validating Checkpoint): Perform a full MS1 scan (m/z 100-300).
-
Validation: Confirm the presence of m/z 220 and 222 in a strict 1:1 ratio. If the ratio deviates by >5%, suspect isobaric background interference or concentration-dependent dimerization in the source. Do not proceed to MS/MS until the 1:1 ratio is confirmed.
-
-
Collision-Induced Dissociation (CID): Isolate m/z 220 in the first quadrupole (Q1). Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas.
-
Product Ion Analysis: Monitor Q3 for the primary transitions: 220 → 140 (HBr loss) and 220 → 98 (Beta-cleavage).
Protocol B: GC-EI-MS Workflow
-
Sample Preparation: Dissolve the analyte in MS-grade Hexane to a final concentration of 10 µg/mL.
-
Causality: Non-polar solvents prevent analyte degradation and are highly compatible with high-temperature GC injection ports.
-
-
Injection & Separation: Inject 1 µL in splitless mode (Inlet temperature: 250°C) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature gradient from 70°C (hold 2 min) to 280°C at 15°C/min.
-
Ionization: Operate the electron ionization source at a standardized 70 eV (Source temperature: 230°C).
-
Causality: 70 eV provides excess energy to consistently overcome the appearance energies of all major fragments, ensuring the resulting spectrum is highly reproducible and library-matchable.
-
-
Spectral Validation (Self-Validating Checkpoint): Analyze the mass spectrum at the chromatographic apex.
-
Validation: The base peak must be m/z 98. Confirm the presence of the M⁺• doublet at m/z 219/221. If the molecular ion is entirely absent, thermal degradation has likely occurred in the inlet, and the injection temperature must be lowered.
-
Fragmentation Pathway Visualization
The following diagram illustrates the logical flow of gas-phase dissociation for 4-(3-Bromo-2-methylpropyl)-1,3-thiazole under both ESI and EI conditions.
Fig 1: Comparative MS/MS and EI fragmentation pathways for 4-(3-Bromo-2-methylpropyl)-1,3-thiazole.
References
1.[1] Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing).1 2.[2] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. 2 3.[3] Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. Benchchem.3 4.[4] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. 4
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A Researcher's Guide to FTIR Characterization of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole: A Comparative Analysis
For Immediate Release
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison of expected absorption peaks with those of potential starting materials and synthetic byproducts, supported by established spectroscopic data.
Introduction
4-(3-Bromo-2-methylpropyl)-1,3-thiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application and further development. FTIR spectroscopy serves as a rapid and reliable primary tool for the identification of key functional groups, offering a molecular fingerprint that confirms the presence of the thiazole ring, the alkyl bromide moiety, and the overall substitution pattern. This guide will elucidate the expected vibrational modes and provide a comparative framework for spectral interpretation.
Experimental Protocol: FTIR Analysis
A standard protocol for obtaining the FTIR spectrum of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole is as follows:
-
Sample Preparation: A small amount of the purified compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.
-
Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (CO2 and H2O).
-
Background Scan: A background spectrum of the empty sample compartment is recorded.
-
Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
Predicted FTIR Absorption Peaks for 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
The structure of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The following table summarizes the predicted peaks and their assignments based on established literature values for similar compounds.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| ~3100-3000 | Medium | =C-H Stretch | Aromatic C-H stretch from the thiazole ring.[5][6] |
| 2978-2850 | Medium to Strong | C-H Stretch | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the alkyl side chain.[1][5][7][8][9] |
| ~1610 | Medium | C=N Stretch | Characteristic stretching vibration of the imine bond within the thiazole ring.[1][10] |
| ~1550 | Medium | C=C Stretch | Aromatic ring stretching of the thiazole moiety.[1][10] |
| 1470-1450 | Medium | C-H Bend | Scissoring vibration of the CH₂ group in the alkyl side chain.[7][9] |
| 1385-1370 | Medium | C-H Bend | Rocking vibration of the CH₃ group.[2][7][9] |
| ~1100-700 | Medium | Thiazole Ring Vibrations | Characteristic skeletal and breathing vibrations of the thiazole ring.[3] |
| 690-515 | Medium to Strong | C-Br Stretch | Stretching vibration of the carbon-bromine bond.[6][7][11][12] |
Comparative Analysis: Differentiating from Precursors and Byproducts
Effective characterization relies not only on identifying the product but also on confirming the absence of starting materials and potential side products.
Key Differentiators:
-
Absence of Thiol (-SH) Stretch: The lack of a weak absorption band around 2600-2550 cm⁻¹ would indicate the successful incorporation of the sulfur atom into the thiazole ring, as opposed to an unreacted thiol precursor.
-
Absence of Carbonyl (C=O) Stretch: A key indicator of purity is the absence of a strong absorption band in the 1760-1690 cm⁻¹ region, which would suggest the presence of unreacted starting materials or oxidized byproducts containing a carbonyl group.[12]
-
Presence of C-Br Stretch: The appearance of a distinct absorption in the 690-515 cm⁻¹ range is a strong confirmation of the successful bromination step.[11][12]
Visualization of Key Vibrational Modes
To further clarify the relationship between the molecular structure and its expected FTIR spectrum, the following diagram highlights the key functional groups and their corresponding vibrational regions.
Figure 1: Key functional groups of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole and their corresponding FTIR absorption regions.
Conclusion
The FTIR spectrum of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole is expected to exhibit a unique combination of absorption bands corresponding to its thiazole ring, alkyl side chain, and bromo-functional group. By comparing the experimental spectrum with the predicted values and considering the potential absence of precursor-related peaks, researchers can confidently verify the identity and purity of their synthesized compound. This guide provides a foundational framework for such analysis, promoting scientific rigor in the characterization of this important chemical entity.
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Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]
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1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC. National Center for Biotechnology Information. [Link]
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What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? (2020, May 12). Quora. [Link]
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The features of IR spectrum. SlidePlayer. [Link]
-
Table of Characteristic IR Absorptions. University of Wisconsin-Madison. [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
-
Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link]
-
Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. (2021, June 3). arXiv.org. [Link]
-
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023, December 8). MDPI. [Link]
-
Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. (2026, January 16). ResearchGate. [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Chemical Review and Letters. [Link]
-
Synthesis and Biological Assessment of New Thiazoles for Mycobacterial Infections and Biofilm Disruption. (2025, October 18). ACS Omega. [Link]
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC. National Center for Biotechnology Information. [Link]
-
ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). MDPI. [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
Definitive Guide to GC-MS Identification of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole Impurities
Topic: GC-MS Identification of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Criticality of PGI Detection
In the synthesis of thiazole-containing Active Pharmaceutical Ingredients (APIs) such as Febuxostat , Dasatinib , or Cefditoren , alkyl halides are frequently employed as intermediates. Among these, 4-(3-Bromo-2-methylpropyl)-1,3-thiazole represents a specific class of alkylated thiazole intermediates that can persist as Potential Genotoxic Impurities (PGIs) .
Due to the presence of the alkyl bromide moiety, this compound is structurally alert for genotoxicity (alkylating agent). Regulatory bodies (ICH M7 guidelines) require the control of such impurities to trace levels (often <10 ppm). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical techniques, establishing it as the superior method for the identification and quantification of this specific impurity.
Comparative Analysis: Why GC-MS is the Gold Standard
While LC-MS and HPLC-UV are staples in pharmaceutical analysis, they face distinct limitations when identifying halogenated, semi-volatile impurities like 4-(3-Bromo-2-methylpropyl)-1,3-thiazole.
Table 1: Performance Comparison of Analytical Techniques
| Feature | GC-MS (EI) (Recommended) | LC-MS/MS (ESI) | HPLC-UV |
| Primary Advantage | Structural Fingerprinting: Electron Impact (EI) ionization provides distinct fragmentation and isotopic patterns (Br) crucial for ID. | Sensitivity: Excellent for non-volatile or thermally labile compounds. | Robustness: Standard for main peak assay and non-trace impurities. |
| Selectivity | High: Capillary columns separate structural isomers; MS resolves co-eluting peaks via m/z. | Medium/High: Dependent on ionization efficiency; alkyl halides often ionize poorly in ESI. | Low: Relies solely on retention time; no structural confirmation. |
| Detection Limit (LOD) | < 0.5 ppm (SIM Mode) | < 0.1 ppm (MRM Mode) | > 50 ppm (Typically insufficient for PGIs) |
| Identification Power | Definitive: 1:1 Isotopic ratio of 79Br/81Br is clearly visible. | Ambiguous: Soft ionization often leads to [M+H]+ or loss of HBr, obscuring the molecular ion. | None: Requires reference standard for retention time matching. |
| Suitability | Ideal for volatile/semi-volatile alkyl halides (MW ~234). | Sub-optimal for neutral alkyl halides lacking strong basic/acidic sites. | Unsuitable for trace PGI identification. |
Expert Insight: The choice of GC-MS is driven by the volatility of the 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (MW ~234 Da) and the electrophilic nature of the alkyl bromide. In LC-MS (ESI), the bromine atom can be labile, often leading to in-source fragmentation that mimics other impurities. GC-MS (EI) preserves the molecular ion cluster (M+ and M+2), providing a "smoking gun" for bromine presence.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. The presence of the bromine isotope pattern serves as an internal check for peak identity.
A. Sample Preparation (Liquid Injection)
-
Matrix: API or Intermediate (e.g., Febuxostat precursor).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: Avoid alcohols (MeOH/EtOH) to prevent solvolysis of the alkyl bromide.
-
Concentration: 1-10 mg/mL for impurity screening.
-
Internal Standard: 4-Bromofluorobenzene (matches volatility and halogen content).
B. GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low polarity phase reduces bleed and separates non-polar alkyl halides well. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum performance. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace impurities. |
| Oven Program | 50°C (1 min) → 15°C/min → 280°C (5 min) | Slow ramp allows separation of the impurity from the solvent front and API matrix. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for reproducible spectral libraries. |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Focuses on specific ions for maximum sensitivity (<1 ppm). |
C. Mass Spectrometry: Target Ions (SIM)
For 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (Formula: C8H12BrNS, MW ~234):
-
Target Ion 1 (Quantifier): m/z 233 (M+, 79Br isotope)
-
Target Ion 2 (Qualifier): m/z 235 (M+2, 81Br isotope)
-
Validation Check: The ratio of 233:235 must be 1:1 (±10%).
-
-
Target Ion 3 (Fragment): m/z 154 (M - Br)
-
Target Ion 4 (Thiazole Ring): m/z 58 or 85 (Characteristic thiazole ring fragments).
Data Interpretation & Validation
The identification relies on the characteristic Isotopic Pattern of Bromine .
-
Scenario A (Confirmed ID): A peak appears at the expected retention time (approx. 12-14 min). The mass spectrum shows a doublet at m/z 233 and 235 with equal intensity.
-
Scenario B (False Positive): A peak appears, but the 233:235 ratio is skewed (e.g., 3:1). This indicates a chlorine impurity (35Cl/37Cl ratio is 3:1) or co-elution.
-
Scenario C (Matrix Interference): If the API is also a thiazole, look for the absence of the m/z 154 fragment in the main peak to ensure separation.
Linearity & Sensitivity (Typical Performance)
-
LOD: 0.05 µg/mL (approx 0.5 ppm relative to API).
-
LOQ: 0.15 µg/mL.
-
Linearity (R²): > 0.995 over the range 0.15 – 10 µg/mL.
Visualizing the Workflow
The following diagram illustrates the logical decision-making process for identifying this impurity, ensuring a robust "Go/No-Go" analysis.
Caption: Analytical workflow for the definitive identification of brominated thiazole impurities using GC-MS.
References
-
BenchChem Technical Support. (2025). A Comparative Guide to the Detection and Quantification of Alkyl Bromides. Retrieved from
-
Shimadzu Application News. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients - Analysis of Alkyl Halides. Retrieved from
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis: Volatile Mutagenic Impurities. Retrieved from
-
National Institutes of Health (PMC). (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. Retrieved from
-
Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities. Retrieved from
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Comparative Guide: Validating Synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole via Elemental Analysis
Executive Summary: The Purity Paradox in Thiazole Synthesis
In the synthesis of pharmaceutical intermediates like 4-(3-Bromo-2-methylpropyl)-1,3-thiazole (a critical scaffold for PPAR agonists and metabolic modulators), researchers often encounter a "purity paradox." A sample may appear >98% pure by
This guide objectively compares Elemental Analysis (EA) against orthogonal validation methods (qNMR, HPLC-MS). We demonstrate that while NMR and MS are superior for structural identification, EA remains the authoritative method for validating bulk purity , particularly for detecting non-protonated inorganic salts and defining the protonation state (Free Base vs. Hydrobromide Salt) of basic thiazoles.
The Target Molecule & Synthesis Context[1][2][3][4][5][6][7]
Target: 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Formula:
Synthesis Route: Modified Hantzsch Condensation
The most efficient route involves the condensation of thioformamide (or a thioamide equivalent) with 3,5-dibromo-2-pentanone.
-
Step 1: Condensation in EtOH/Reflux.
-
Step 2: Cyclization to form the thiazole ring.
-
Step 3: Neutralization (Critical Step).
Common Impurities Missed by Standard Analytics:
-
Inorganic Salts: NaBr/KBr trapped in the crystal lattice during workup.
-
Hydrobromide Salts: Thiazoles are basic (
). Incomplete neutralization leaves the species as , drastically altering stoichiometry for the next step. -
Hygroscopic Water: Thiazoles can form hydrates that are invisible in
shake tests if not quantified.
Comparative Analysis: EA vs. Alternatives
The following table contrasts the performance of Elemental Analysis against standard alternatives for this specific alkyl-halide intermediate.
Table 1: Validation Method Performance Matrix
| Feature | Elemental Analysis (CHNS) | Quantitative NMR (qNMR) | HPLC-MS / GC-MS |
| Primary Utility | Absolute Bulk Purity | Structural Identity & Organic Purity | Trace Impurity Detection (Genotoxins) |
| Inorganic Salt Detection | High (Detected via %C dilution) | Zero (Invisible to | Low (Elute in void volume/suppressed) |
| Salt Form Confirmation | Definitive (Distinguishes Free Base vs HBr) | Ambiguous (Shift dependent on pH/Solvent) | None (Ionization removes counter-ions) |
| Sample Destructiveness | Destructive (~2-5 mg) | Non-Destructive | Destructive (Trace amounts) |
| Precision | |||
| Blind Spot | Cannot identify structure of impurity | Misses inorganic/non-protonated species | Misses non-ionizable/UV-inactive species |
Critical Insight: For alkylation reactions, using the HBr salt instead of the free base without adjusting stoichiometry leads to a 50% yield reduction due to the consumption of the base (e.g.,
) by the hidden HBr. Only EA detects this reliably before the next step.
Experimental Protocol: The Self-Validating Workflow
This protocol ensures the synthesis is validated for both structure (NMR) and bulk composition (EA).
Phase 1: Synthesis & Workup[8]
-
React: 1.0 eq Thioformamide + 1.1 eq 3,5-dibromo-2-pentanone in Ethanol (
C, 4h). -
Concentrate: Remove EtOH under reduced pressure.
-
Neutralize (Crucial): Suspend residue in DCM. Add Sat.
slowly until aqueous pH > 8. Note: Thiazole HBr salts are sticky oils; free bases are often mobile oils or solids. -
Extract: Wash Organic layer with Brine (
). Dry over . -
Purify: Flash Chromatography (Hexane/EtOAc).
Phase 2: Preparation for Elemental Analysis
samples for EA must be solvent-free. Trace solvent causes Carbon errors.
-
High-Vac Drying: Dry the purified oil/solid at
mbar for 12 hours at room temperature. -
Homogenization: If solid, grind to a fine powder to ensure uniform combustion.
Phase 3: The Validation Logic (Visualization)
Figure 1: Decision tree for releasing thiazole intermediates. Note that EA acts as the final gatekeeper for bulk purity.
Data Interpretation: Theoretical vs. Experimental
To validate the synthesis, compare your combustion results against the theoretical values for the Free Base and the Hydrobromide Salt .
Table 2: Theoretical Values for C7H10BrNS
| Element | Theoretical % (Free Base) | Theoretical % (HBr Salt) | Experimental Tolerance ( |
| Carbon (C) | 38.19% | 27.93% | 37.79 – 38.59% |
| Hydrogen (H) | 4.58% | 3.68% | 4.18 – 4.98% |
| Nitrogen (N) | 6.36% | 4.65% | 5.96 – 6.76% |
| Sulfur (S) | 14.56% | 10.65% | 14.16 – 14.96% |
Case Study Analysis
-
Scenario: You obtain an experimental Carbon value of 36.5% .
-
Interpretation:
-
It is significantly lower than the Free Base (38.19%).
-
It is higher than the HBr salt (27.93%).
-
Diagnosis: The sample is a mixture. It is likely ~15% HBr salt / 85% Free base, or contains trapped inorganic salts (Sodium Bromide) which dilute the Carbon percentage without adding Nitrogen.
-
-
Action: Re-dissolve in EtOAc, wash vigorously with
, dry, and re-analyze.
Conclusion
For the synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole , relying solely on NMR is a procedural risk. The basic nitrogen of the thiazole ring creates a high propensity for salt formation, which NMR often obscures due to rapid proton exchange.
Recommendation: Adopt a "Dual-Gate" validation policy. Use qNMR to confirm the alkyl side-chain integrity (ensuring no elimination to the alkene), and use Elemental Analysis to certify the bulk material is free of inorganic salts and exists as the stoichiometric free base.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Hantzsch, A. (1887). Ueber die Condensation von Thioamiden mit Halogenketonen. Berichte der deutschen chemischen Gesellschaft. (Foundational text on Thiazole Synthesis).
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4][2][5] (Establishes the ±0.4% limit for EA).
-
Stull, D. R., et al. (1969). The Chemical Thermodynamics of Organic Compounds. (Reference for combustion analysis standards).
-
Garrido, B. C., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][3] Journal of Medicinal Chemistry.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 5. acs.figshare.com [acs.figshare.com]
Sourcing and Quality Verification of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole: A Guide for Researchers
Introduction: The Challenge of Sourcing Non-Commercial Pharmaceutical Intermediates
In the landscape of pharmaceutical research and development, the procurement of specific, non-commercial chemical intermediates is a frequent and significant hurdle. One such compound, 4-(3-bromo-2-methylpropyl)-1,3-thiazole, serves as a case study in the strategic sourcing and rigorous quality control required to advance drug discovery programs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on navigating the acquisition of this and similar specialized molecules.
Extensive searches of commercial chemical catalogs reveal that 4-(3-bromo-2-methylpropyl)-1,3-thiazole is not an off-the-shelf product. Its structural similarity to a key fragment of the HIV protease inhibitor, Ritonavir, suggests its likely role as a custom-synthesized intermediate in pharmaceutical manufacturing.[1][2] For researchers requiring this specific molecule, the path forward lies not in finding a supplier, but in commissioning its creation. This guide, therefore, focuses on the best practices for engaging a custom synthesis provider and establishing a robust analytical workflow to validate the identity and purity of the resulting product.
Part 1: The Custom Synthesis Workflow: From Inquiry to Acquisition
Engaging a Contract Research Organization (CRO) or a custom synthesis company is a multi-step process that requires clear communication and a well-defined set of expectations. The process can be broken down into several key stages, each critical for a successful outcome.
Initial Inquiry and Confidentiality
The first step is to identify and contact potential custom synthesis partners. When initiating contact, it is crucial to have a non-disclosure agreement (NDA) in place to protect any proprietary information related to the project.[3] The initial inquiry should include:
-
Chemical Structure: An unambiguous representation of 4-(3-bromo-2-methylpropyl)-1,3-thiazole.
-
Required Quantity: The amount of material needed (e.g., in grams or kilograms).
-
Desired Purity: The minimum acceptable purity level, typically determined by the intended application.
-
Analytical Requirements: A list of analytical data that must be provided with the final product (e.g., HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry).
Quotation and Timeline
The custom synthesis provider will evaluate the synthetic feasibility and provide a quotation and an estimated timeline. This will typically be offered on a Fee-for-Service (FFS) or Full-Time Equivalent (FTE) basis.[1]
-
Fee-for-Service (FFS): A fixed price for the synthesis of the agreed-upon quantity and purity of the compound. This is common for well-defined synthetic routes.[4]
-
Full-Time Equivalent (FTE): A dedicated chemist or team works on the project for a set period. This model is more flexible and often used for more challenging or research-oriented syntheses.[1]
Project Initiation and Monitoring
Once a provider is selected and a contract is in place, the synthesis project will commence. Reputable CROs will provide regular progress updates, which may include preliminary analytical data of key intermediates.
Product Delivery and Final Documentation
Upon completion of the synthesis and purification, the final product will be shipped along with a comprehensive Certificate of Analysis (CoA). The CoA should include all the analytical data requested in the initial inquiry, confirming the identity and purity of the compound.[5]
Part 2: Selecting a Custom Synthesis Partner
Choosing the right custom synthesis partner is critical to the success of your project. The following table provides a list of established companies that offer custom chemical synthesis services. This list is not exhaustive and does not constitute an endorsement. Researchers should conduct their own due diligence to select a provider that best fits their specific needs.
| Company/Organization | Key Services Offered | Website (for verification) |
| BOC Sciences | Custom synthesis of pharmaceutical intermediates, route design, and process development.[] | |
| SV ChemBioTech | Bespoke chemical synthesis from milligrams to multi-kilogram scale, with full analytical support.[7] | [Link] |
| TCI Chemicals | Custom synthesis from lab to pilot plant scale, including multi-step synthesis projects. | |
| Symeres | CRO chemistry services for small molecule drug discovery, including library synthesis and route scouting.[8] | [Link] |
| ChiroBlock | Custom synthesis of commercially unavailable compounds, route scouting, and process optimization.[9] | [Link] |
| Veeprho | Custom synthesis services for complex molecules, impurities, metabolites, and intermediates.[10] | [Link] |
| Apex Molecular | Custom synthesis and contract research for U.S. and international clients, from milligrams to kilograms.[11] | [Link] |
Part 3: In-House Quality Control and Verification
Upon receipt of the custom-synthesized 4-(3-bromo-2-methylpropyl)-1,3-thiazole, it is imperative to perform in-house analytical testing to independently verify its identity, purity, and structural integrity. This self-validating step is a cornerstone of scientific integrity.
Experimental Protocols for Quality Control
The following are detailed, step-by-step methodologies for the essential analytical tests.
3.1.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a robust method for assessing the purity of a non-volatile organic compound and identifying the presence of any impurities.[12][13]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient of 20% to 80% acetonitrile over 20 minutes).
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.
-
Injection: Inject 10 µL of the sample solution onto the HPLC column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
3.1.2 Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of a compound and confirming its identity.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of 4-(3-bromo-2-methylpropyl)-1,3-thiazole.
-
3.1.3 Molecular Weight Verification by Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides a precise measurement of the molecular weight of the compound, further confirming its identity.
-
Instrumentation: A mass spectrometer, such as a GC-MS or LC-MS system.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight of 4-(3-bromo-2-methylpropyl)-1,3-thiazole (C₇H₁₀BrNS).
-
Summary of Key Quality Control Parameters
| Analytical Method | Parameter Measured | Acceptance Criteria |
| HPLC | Purity | ≥ 95% (or as specified) |
| ¹H NMR | Chemical Structure | Spectrum consistent with the proposed structure |
| ¹³C NMR | Carbon Skeleton | Spectrum consistent with the proposed structure |
| Mass Spectrometry | Molecular Weight | Molecular ion peak corresponds to the calculated mass |
Part 4: Visualizing the Sourcing and QC Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for sourcing a custom-synthesized chemical.
Caption: Workflow for in-house quality control of a custom chemical.
Conclusion
The acquisition of non-commercial chemical intermediates like 4-(3-bromo-2-methylpropyl)-1,3-thiazole is a manageable challenge when approached with a systematic and quality-focused mindset. By understanding the custom synthesis landscape, carefully selecting a reputable partner, and implementing a rigorous in-house quality control program, researchers can confidently source the specialized molecules necessary to drive their research and development efforts forward. The protocols and workflows outlined in this guide provide a robust framework for ensuring the integrity and reliability of custom-synthesized compounds, ultimately contributing to the advancement of pharmaceutical science.
References
-
Chemical Services. (n.d.). Retrieved from [Link]
-
Custom Chemical Synthesis Services. (n.d.). SV ChemBioTech. Retrieved from [Link]
-
SPECIFIC POLYMERS offers support in your Chemistry Research Projects. (n.d.). SPECIFIC POLYMERS. Retrieved from [Link]
-
Contract research. (n.d.). SigutLabs. Retrieved from [Link]
-
FTE/FFS. (2021, October 18). SigutLabs. Retrieved from [Link]
-
Synthesis Service & Chemical Contract Research. (n.d.). ChiroBlock. Retrieved from [Link]
-
Custom Synthesis. (n.d.). Otava Chemicals. Retrieved from [Link]
-
Quality Management. (n.d.). WeylChem ORGANICA. Retrieved from [Link]
-
Ritonavir. (n.d.). PubChem. Retrieved from [Link]
-
Small Molecule Drug Discovery | CRO Chemistry Services. (n.d.). Symeres. Retrieved from [Link]
-
Contract Research Organization (CRO) Services. (n.d.). CellCarta. Retrieved from [Link]
-
Custom Synthesis | Chemical Synthesis Company. (n.d.). Veeprho. Retrieved from [Link]
-
Chemical Synthesis Services. (n.d.). Biocompare. Retrieved from [Link]
-
Custom Synthesis in Pharmaceuticals: Advantages and Challenges. (2024, January 27). Veeprho. Retrieved from [Link]
-
The Crucial Role of Custom Synthesis in Pharmaceutical Development. (2024, June 17). InnoPeptiChem. Retrieved from [Link]
-
Custom synthesis for U.S. Organizations. (n.d.). Apex Molecular. Retrieved from [Link]
-
Intermediates in Pharma: Key Steps in Pharmaceutical Synthesis. (2026, January 16). Macsen Labs. Retrieved from [Link]
-
Service Fees for External Users – Chemical Synthesis Core Facility. (n.d.). EMBL. Retrieved from [Link]
-
Key Metrics for Monitoring Quality in Chemical Synthesis. (2025, August 1). Pure Synth. Retrieved from [Link]
-
What Is Custom Synthesis and Why Is It Important? (n.d.). Moravek, Inc. Retrieved from [Link]
Sources
- 1. FTE/FFS - SigutLabs [sigutlabs.com]
- 2. scllifesciences.com [scllifesciences.com]
- 3. Contract research - SigutLabs [sigutlabs.com]
- 4. Chemical Services [huawe.com]
- 5. How to control the sequence and purity of custom - synthesized peptides? - Blog [orchid-chem.com]
- 7. Custom Chemical Synthesis | SV ChemBioTech [svchembiotech.com]
- 8. symeres.com [symeres.com]
- 9. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 10. veeprho.com [veeprho.com]
- 11. apexmolecular.com [apexmolecular.com]
- 12. Qualitätsmanagement der Organica Feinchemie GmbH [weylchem-organica.com]
- 13. pure-synth.com [pure-synth.com]
Safety Operating Guide
4-(3-Bromo-2-methylpropyl)-1,3-thiazole: Proper Disposal Procedures
Part 1: Executive Summary (BLUF)
Immediate Directive: 4-(3-Bromo-2-methylpropyl)-1,3-thiazole must be classified and disposed of as Halogenated Organic Waste .
Under no circumstances should this compound be drained, mixed with non-halogenated solvents (e.g., Acetone, Ethanol), or treated with standard bleach protocols without specific neutralization steps. Due to the presence of bromine (halogen), sulfur (thiazole ring), and nitrogen, this waste requires High-Temperature Incineration with acid gas scrubbing.
Part 2: Hazard Profiling & Scientific Rationale
To ensure safety, we must understand the why behind the disposal method. This compound presents a dual-hazard profile derived from its two primary structural motifs: the alkyl bromide chain and the thiazole heterocycle.
| Structural Motif | Associated Hazard | Disposal Implication |
| Alkyl Bromide (3-Bromo-2-methylpropyl) | Alkylating Agent: High potential to react with nucleophiles (DNA, proteins). Potential lachrymator and severe irritant. | Segregation: Must be kept acidic or neutral. Strong bases can cause rapid elimination reactions or hydrolysis, generating heat and HBr gas. |
| Thiazole Ring (1,3-Thiazole) | Heteroaromatic Toxicity: Potential for high acute toxicity and sensitization. Flammable.[1][2][3] | Incineration: High nitrogen and sulfur content generates NOx and SOx upon combustion, requiring specialized incinerators (not standard fuel blending). |
| Bromine Content | Corrosivity: Hydrolysis may release hydrobromic acid (HBr). | Container Selection: Metal containers are prohibited due to corrosion risk. Use Glass or HDPE. |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to waste containers, ensure it is stable.
-
Purity Check: If the material is a pure liquid or solid, it can be disposed of directly.
-
Solution State: If dissolved in a solvent, ensure the solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform). If dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must now be classified as Halogenated Waste due to the contamination.
-
Quenching (Only if reactive): If the material is part of a reaction mixture containing unreacted strong bases (e.g., NaH, LiAlH4), quench carefully with isopropanol before adding to the waste container to prevent pressurization.
Phase 2: Container Selection & Segregation
-
Primary Container: Amber Glass (preferred) or High-Density Polyethylene (HDPE).
-
Why? Amber glass protects light-sensitive alkyl bromides from degrading and releasing free bromine.
-
-
Prohibited: Metal cans or drums.
-
Why? Over time, trace hydrolysis of the alkyl bromide releases HBr, which will corrode metal, leading to leaks.
-
-
Segregation: Do not mix with:
-
Strong Oxidizers (Peroxides, Nitric Acid) -> Risk of explosion.
-
Strong Bases (Hydroxide, Alkoxides) -> Risk of exothermic polymerization or elimination.
-
Phase 3: Labeling & Storage[4]
-
Tagging: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Required Fields:
-
Chemical Name: Write out "4-(3-Bromo-2-methylpropyl)-1,3-thiazole" (Do not use abbreviations or chemical structures).
-
Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant.
-
Constituents: List the solvent % if applicable (e.g., "Compound X (5%) in Dichloromethane (95%)").
-
-
Storage: Store in a Satellite Accumulation Area (SAA) inside secondary containment.
Part 4: Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of this specific intermediate.
Figure 1: Decision matrix for the segregation and packaging of halogenated thiazole waste.[3] Note the critical reclassification step for non-halogenated solvents to prevent contamination of fuel-blending streams.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The alkyl bromide component is a potential lachrymator (tear-inducing). Evacuate the immediate area and allow HVAC systems to clear vapors.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.
-
Absorb: Do not use paper towels (flammability risk).[3] Use an inert absorbent like Vermiculite or Dry Sand .
-
Decontaminate: After sweeping up the absorbent, wash the surface with a dilute surfactant solution. Collect all cleanup materials into the same Halogenated Waste container.
Part 6: Regulatory & Compliance Framework
-
RCRA Classification: This material generally falls under "Characteristic Hazardous Waste."
-
D001: Ignitable (if liquid flash point <60°C).
-
F-List: If mixed with spent halogenated solvents (e.g., F002).
-
-
EPA Guidance: Under 40 CFR 261, halogenated organic wastes must be segregated to ensure they are directed to facilities equipped with acid gas scrubbers (to capture HBr, SOx, and NOx) [1].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 6. reed.edu [reed.edu]
Personal protective equipment for handling 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
Comprehensive Safety and Handling Guide: 4-(3-Bromo-2-methylpropyl)-1,3-thiazole
As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a logical extension of a molecule's inherent chemical reactivity. 4-(3-Bromo-2-methylpropyl)-1,3-thiazole is a highly valuable building block in medicinal chemistry, featuring a reactive bromoalkyl chain attached to a thiazole heterocycle[1]. However, the very features that make it synthetically useful—specifically its role as an electrophilic alkylating agent—dictate strict operational, personal protective equipment (PPE), and disposal requirements.
This guide provides a self-validating system for handling this compound, ensuring that every safety protocol you implement is grounded in mechanistic chemical logic.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
Understanding the causality behind safety protocols ensures absolute compliance and builds a culture of proactive risk management.
4-(3-Bromo-2-methylpropyl)-1,3-thiazole contains a primary/secondary-like alkyl bromide moiety. The bromine atom serves as an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack via an
Covalent alkylation of biological macromolecules by such agents can lead to severe cytotoxicity, skin sensitization, and potential genotoxicity[3].
Mechanistic pathway of cellular toxicity induced by electrophilic alkylation.
Personal Protective Equipment (PPE) Matrix
Because alkyl bromides can rapidly permeate standard laboratory gloves, standard nitrile gloves offer insufficient breakthrough times (often < 10 minutes)[2]. A robust, multi-layered PPE strategy is mandatory to prevent dermal and inhalation exposure.
| PPE Category | Specification | Mechanistic Justification |
| Hands (Primary) | Butyl rubber or Fluoroelastomer (Viton) gloves | High resistance to halogenated organics; prevents rapid solvent and chemical breakthrough. |
| Hands (Secondary) | Double-gloved heavy-duty Nitrile | Acceptable only for micro-scale tasks taking < 10 mins. Must be changed immediately upon contamination[2]. |
| Eyes/Face | Chemical safety goggles + Face shield | Protects mucosal membranes from corrosive vapors and accidental splashes. |
| Body | Flame-retardant lab coat + Chemical-resistant apron | Prevents dermal exposure; the apron is strictly required when handling > 50 mL volumes. |
| Respiratory | Fume hood (Face velocity 80-100 fpm) | Prevents inhalation of volatile electrophilic aerosols. Handle only in a closed system or under local exhaust[4]. |
Operational Workflow: Step-by-Step Methodology
To ensure a self-validating system of safety, follow this procedural workflow. Every step is designed to isolate the operator from the alkylating agent.
Step 1: Pre-Experiment Setup
-
Verify that the chemical fume hood is fully operational and certified.
-
Clear the workspace of incompatible materials (strong bases, oxidizing agents).
-
Prepare a 10% aqueous Sodium Thiosulfate (
) solution and keep it in the hood. Thiosulfate is a mild, sulfur-based nucleophile that rapidly reacts with and neutralizes rogue alkyl bromides in the event of a micro-spill[2].
Step 2: Chemical Transfer and Weighing
-
Don PPE: Equip butyl gloves, safety goggles, and a fastened lab coat.
-
Retrieve the 4-(3-Bromo-2-methylpropyl)-1,3-thiazole from cold storage (2-8°C)[1]. Allow the sealed container to equilibrate to room temperature inside the fume hood to prevent condensation of ambient moisture, which can degrade the chemical.
-
Use a closed-system transfer method (e.g., gas-tight syringe for liquids, or anti-static spatulas for solids/semi-solids) to move the reagent into the reaction vessel.
Step 3: Reaction Execution
-
Maintain the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions and degradation.
-
Keep the fume hood sash as low as possible during the addition of the reagent.
Step-by-step operational workflow for handling alkylating agents safely.
Spill Response and Disposal Plan
In the event of a spill, standard sweeping or wiping is insufficient due to the compound's toxicity and potential to vaporize.
Spill Cleanup Protocol:
-
Evacuate & Isolate: Alert personnel and isolate the area. Ensure respiratory protection is active if the spill is outside the fume hood[4].
-
Neutralize: Carefully flood the spill area with the pre-prepared 10% Sodium Thiosulfate solution. Allow 15-20 minutes for the
neutralization reaction to reach completion, effectively destroying the electrophilic hazard[2]. -
Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads) to soak up the neutralized liquid[3].
-
Dispose: Transfer the absorbed mass into a clearly labeled, sealable hazardous waste container.
Waste Segregation: All unreacted 4-(3-Bromo-2-methylpropyl)-1,3-thiazole and contaminated consumables (gloves, wipes, empty vials) must be strictly segregated into the Halogenated Organic Waste stream. Never mix with aqueous or non-halogenated waste, as trace acids or incompatible solvents can trigger secondary reactions.
References
-
Vizgen. Safety Data Sheet. Retrieved from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
